NS-2028
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-1-2-7-6(3-5)12-8(4-14-7)11-15-9(12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDRLQRJCGJJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NOC(=O)N2C3=C(O1)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017568 | |
| Record name | 8-bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204326-43-2 | |
| Record name | 8-Bromo-1H,4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204326-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NS-2028 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204326432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NS-2028 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8K3G4867 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of NS-2028
For Researchers, Scientists, and Drug Development Professionals
NS-2028, with the chemical name 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one, is a potent and specific inhibitor of soluble guanylyl cyclase (sGC).[1][2] This enzyme is a critical intracellular receptor for nitric oxide (NO) and carbon monoxide (CO), playing a pivotal role in various physiological processes through the production of cyclic guanosine monophosphate (cGMP).[1][2] this compound's inhibitory action on the NO/cGMP signaling pathway makes it a valuable tool in pharmacological research.
Core Mechanism of Action
This compound exerts its inhibitory effect on sGC in a concentration-dependent and irreversible manner.[2] The proposed mechanism involves the oxidation or alteration of the coordination of the heme-iron cofactor within the sGC enzyme.[2][3] This modification renders the enzyme unresponsive to its activators, primarily nitric oxide.[4] Spectroscopic analysis has shown that the inhibition by this compound is accompanied by a shift in the Soret absorption maximum of the sGC's heme cofactor from 430 nm to 390 nm, indicating a direct interaction with the heme moiety.[1][2]
The inhibition kinetics have been characterized, revealing an initial reversible binding to the enzyme followed by an irreversible inactivation.[2] This dual-step process contributes to its potent and sustained inhibitory effects observed in various experimental models.
Signaling Pathway of this compound
The canonical NO/sGC/cGMP signaling pathway is initiated by the production of NO, which then binds to the heme moiety of sGC, leading to a conformational change and subsequent conversion of GTP to cGMP. This compound directly targets and inhibits sGC, thereby blocking the downstream effects of this pathway.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified across various experimental conditions. The following tables summarize the key in vitro and cellular potency data.
Table 1: In Vitro Enzyme Inhibition
| Target | Condition | Potency (IC₅₀) | Kinetic Constants | Reference |
| Purified sGC (bovine lung) | Basal Activity | 30 nM | Kᵢ = 8 nM | [2] |
| Purified sGC (bovine lung) | NO-stimulated | 200 nM | k₃ = 0.2 min⁻¹ | [2] |
| sGC (mouse cerebellum) | S-nitroso-glutathione-enhanced | 17 nM | - | [1][2] |
Table 2: Cellular and Tissue-Based Activity
| System | Stimulus | Effect | Potency | Reference |
| Mouse Cerebellum Slices | NMDA | Inhibition of sGC activation | IC₅₀ = 20 nM | [1][2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | SIN-1 | Inhibition of cGMP formation | IC₅₀ = 30 nM | [1][2] |
| Porcine Coronary Arteries (endothelium-intact) | - | Increase in contractile tone | EC₅₀ = 170 nM | [1][2] |
| Porcine Coronary Arteries | Nitroglycerin | Rightward shift of relaxation curve | EC₅₀ = 15 µM | [1][2] |
Selectivity Profile
This compound demonstrates a high degree of selectivity for soluble guanylyl cyclase. In phenylephrine-preconstricted, endothelium-denuded rabbit aorta, this compound (at 1 µM) did not affect the relaxant responses to atrial natriuretic factor, an activator of particulate guanylyl cyclase, or forskolin, an activator of adenylyl cyclase.[2] Furthermore, it did not impact the vasorelaxation induced by the KATP channel opener cromakalim.[1][2] In guinea-pig trachea, while inhibiting nitroglycerin-induced relaxation, it did not affect relaxations to terbutaline, theophylline, or vasoactive intestinal polypeptide (VIP).[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below, based on published literature.
Soluble Guanylyl Cyclase Activity Assay (In Vitro)
This assay quantifies the enzymatic activity of sGC by measuring the conversion of GTP to cGMP.
-
Enzyme Source : Soluble guanylyl cyclase is purified to homogeneity, typically from bovine lung.[2]
-
Reaction Mixture : The purified enzyme is incubated in a reaction buffer containing GTP, a phosphodiesterase inhibitor (to prevent cGMP degradation), and the test compound (this compound at various concentrations).
-
Stimulation : For stimulated activity, an NO donor such as S-nitroso-glutathione is included in the reaction mixture.[1][2]
-
Incubation : The reaction is carried out at 37°C for a defined period.
-
Termination : The reaction is stopped, often by heat inactivation or the addition of a chelating agent.
-
Quantification : The amount of cGMP produced is quantified using a sensitive method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular cGMP Formation Assay
This assay measures the ability of this compound to inhibit sGC activity within intact cells.
-
Cell Culture : A suitable cell line, such as human umbilical vein endothelial cells (HUVECs), is cultured to confluence.[1][2]
-
Pre-incubation : Cells are pre-incubated with various concentrations of this compound for a specified duration.
-
Stimulation : The cells are then stimulated with an sGC activator, such as the NO donor 3-morpholino-sydnonimine (SIN-1).[1][2]
-
Lysis : After stimulation, the cells are lysed to release intracellular cGMP.
-
Quantification : The cGMP concentration in the cell lysates is determined using an appropriate immunoassay.
-
Data Analysis : IC₅₀ values are determined by analyzing the concentration-response curve for the inhibition of cGMP formation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a potential sGC inhibitor like this compound.
Conclusion
This compound is a well-characterized, potent, selective, and irreversible inhibitor of soluble guanylyl cyclase. Its mechanism of action, centered on the inactivation of the sGC enzyme via interaction with its heme cofactor, is supported by robust in vitro, cellular, and in vivo data. This compound serves as an indispensable tool for investigating the physiological and pathophysiological roles of the NO/cGMP signaling cascade.
References
- 1. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
NS-2028: A Potent and Selective Inhibitor of Soluble Guanylyl Cyclase
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of NS-2028, a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It is designed for researchers, scientists, and drug development professionals investigating the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway and its therapeutic potential. This document covers the mechanism of action, quantitative inhibitory data, and detailed experimental protocols for studying this compound and its effects.
Introduction to Soluble Guanylyl Cyclase and the NO/cGMP Pathway
Soluble guanylyl cyclase is a key enzyme in the nitric oxide signaling pathway. As a heterodimeric heme-containing protein, it acts as the primary intracellular receptor for NO.[1] The binding of NO to the heme moiety of sGC activates the enzyme, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] This second messenger, cGMP, in turn activates downstream effectors such as protein kinase G (PKG), cyclic nucleotide-gated ion channels, and phosphodiesterases (PDEs), resulting in a wide range of physiological responses including vasodilation, neurotransmission, and inhibition of platelet aggregation.[2][3][4] Dysregulation of the NO-sGC-cGMP pathway is implicated in various cardiovascular and pulmonary diseases.[4][5]
This compound: Mechanism of Action
This compound, chemically known as 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one, is a potent and specific inhibitor of sGC.[6][7] Its mechanism of action is believed to involve the oxidation of the ferrous iron (Fe2+) in the heme prosthetic group of sGC to the ferric state (Fe3+).[6][8] This oxidation renders the enzyme insensitive to activation by NO.[8] The inhibition by this compound is concentration-dependent and has been described as irreversible.[6][7][9] This inhibitory action is accompanied by a characteristic shift in the Soret absorption maximum of the enzyme's heme cofactor from 430 nm to 390 nm.[6][7]
Quantitative Inhibitory Data
The inhibitory potency of this compound has been characterized in various in vitro and cellular systems. The following tables summarize the key quantitative data.
| Parameter | Value | Enzyme/System | Conditions | Reference |
| IC50 | 30 nM | Purified bovine lung sGC | Basal activity | [6][7][10][11] |
| IC50 | 200 nM | Purified bovine lung sGC | NO-stimulated activity | [6][7][10][11] |
| Ki | 8 nM | Purified bovine lung sGC | Reversible binding component | [6][7] |
| k3 | 0.2 min⁻¹ | Purified bovine lung sGC | Irreversible inhibition rate | [6][7] |
Table 1: In vitro inhibition of purified soluble guanylyl cyclase by this compound.
| Parameter | Value | Cell/Tissue Type | Stimulus | Reference |
| IC50 | 17 nM | Mouse cerebellum homogenates | S-nitroso-glutathione | [6][7][10][11] |
| IC50 | 20 nM | Mouse cerebellum tissue slices | N-methyl-D-aspartate (NMDA) | [6][7][10][11] |
| IC50 | 30 nM | Human umbilical vein endothelial cells (HUVECs) | 3-morpholino-sydnonimine (SIN-1) | [6][7][10][11] |
| EC50 | 170 nM | Porcine coronary arteries | Prostaglandin F2α-induced contraction | [6][7] |
Table 2: Cellular and tissue-based inhibitory activity of this compound.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for studying this compound, the following diagrams have been generated using the DOT language.
Caption: The NO-sGC-cGMP signaling pathway and the inhibitory action of this compound.
Caption: Proposed mechanism of sGC inhibition by this compound through heme oxidation.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Selectivity of this compound
This compound demonstrates a high degree of selectivity for sGC. Studies have shown that it does not significantly affect the activity of other related enzymes. For instance, in phenylephrine-preconstricted, endothelium-denuded rabbit aorta, this compound (at 1 μM) did not alter the relaxant responses to atrial natriuretic factor, an activator of particulate guanylyl cyclase, or forskolin, an activator of adenylyl cyclase.[6][7] Furthermore, this compound did not affect the vasorelaxation induced by the KATP channel opener cromakalim.[6][7] This selectivity makes this compound a valuable tool for specifically probing the physiological and pathophysiological roles of the sGC pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide generalized protocols for key experiments used to characterize this compound.
Soluble Guanylyl Cyclase Activity Assay
This assay measures the production of cGMP by sGC in the presence and absence of this compound.
-
Enzyme Preparation: Purified sGC from a source such as bovine lung is used.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, GTP, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Incubation: Aliquots of the purified sGC are pre-incubated with varying concentrations of this compound or vehicle control for a specified time at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of a NO donor (e.g., S-nitroso-glutathione) for stimulated activity or buffer for basal activity.
-
Termination: The reaction is stopped after a defined period by the addition of a solution such as ice-cold ethanol or a buffer containing EDTA.
-
Quantification: The amount of cGMP produced is quantified using a cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: IC50 values are calculated by plotting the percentage of sGC inhibition against the logarithm of the this compound concentration.
cGMP Immunoassay
This is a competitive immunoassay for the quantitative determination of cGMP in cell lysates or tissue homogenates.
-
Sample Preparation: Cells or tissues are treated with this compound and/or an sGC stimulator. The reaction is stopped, and the cells/tissues are lysed, often with an acidic solution (e.g., 0.1 M HCl) to inactivate phosphodiesterases.
-
Standard Curve: A standard curve is prepared using known concentrations of cGMP.
-
Assay Procedure: Samples and standards are added to a microplate pre-coated with an anti-cGMP antibody. A fixed amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase) is then added.
-
Competition: During incubation, the cGMP in the sample competes with the enzyme-conjugated cGMP for binding to the antibody.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Measurement: The absorbance is read using a microplate reader. The concentration of cGMP in the samples is determined by interpolating from the standard curve. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
Cell Migration (Scratch Wound) Assay
This assay assesses the effect of this compound on cell migration, which can be influenced by the sGC pathway.
-
Cell Seeding: Plate cells (e.g., endothelial cells) in a multi-well plate and grow them to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing this compound or vehicle control is added.
-
Imaging: The plate is placed in a live-cell imaging system or a standard incubator. Images of the scratch are captured at time zero and at regular intervals thereafter.
-
Data Analysis: The area of the cell-free gap is measured over time using image analysis software. The rate of wound closure is calculated and compared between treated and control groups.
Western Blot for p38 MAPK Phosphorylation
This technique is used to determine if this compound affects downstream signaling events, such as the phosphorylation of p38 MAPK, which has been linked to VEGF-stimulated cell migration.[8][12]
-
Cell Lysis: Cells are treated as required (e.g., with VEGF and/or this compound), then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK. A separate blot is often run with an antibody for total p38 MAPK as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The band intensities are quantified to determine the relative levels of phosphorylated p38 MAPK.
In Vivo Rabbit Cornea Angiogenesis Assay
This in vivo assay evaluates the effect of this compound on angiogenesis (new blood vessel formation).[8][12]
-
Pellet Implantation: A small pellet containing an angiogenic stimulus (e.g., VEGF) is surgically implanted into a micropocket created in the avascular cornea of an anesthetized rabbit.
-
Treatment: The animals receive this compound or a vehicle control, often administered systemically (e.g., in drinking water).[8]
-
Observation: The corneas are observed daily or at set intervals using a slit-lamp biomicroscope.
-
Quantification: The angiogenic response is quantified by measuring the length and density of the newly formed blood vessels growing towards the implanted pellet.
In Vivo Modified Miles Assay for Vascular Permeability
This assay assesses the effect of this compound on vascular leakage.[12]
-
Dye Injection: A dye, such as Evans blue, which binds to serum albumin, is injected intravenously into the animal (e.g., a mouse or rabbit).
-
Inducer Injection: A permeability-inducing agent (e.g., VEGF) is injected intradermally at specific sites on the animal's skin. A vehicle control is injected at other sites.
-
Treatment: The animals are pre-treated with this compound or a vehicle control.
-
Dye Extravasation: The permeability-inducing agent causes localized leakage of the albumin-bound dye from the blood vessels into the surrounding tissue, resulting in a blue spot.
-
Quantification: After a set period, the animal is euthanized, and the skin at the injection sites is excised. The extravasated dye is extracted from the tissue using a solvent (e.g., formamide) and quantified by measuring its absorbance with a spectrophotometer. The amount of dye leakage is compared between the treated and control groups.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the NO-sGC-cGMP signaling pathway. Its potency and selectivity allow for the specific inhibition of sGC, enabling researchers to elucidate the role of this enzyme in a multitude of physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for scientists and drug development professionals working in this field. Careful consideration of the experimental methodologies is essential for obtaining robust and reproducible results in the study of sGC inhibition.
References
- 1. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 2. sartorius.com [sartorius.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Scratch Wound Healing Assay [bio-protocol.org]
- 5. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Rabbit cornea assay of angiogenesis: methodology and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Miles assay for vascular permeability [bio-protocol.org]
- 9. Wound healing migration assay (Scratch assay) [protocols.io]
- 10. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. The Rabbit Corneal Pocket Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of NS-2028 in Nitric Oxide Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS-2028, identified as 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one, is a potent and highly selective inhibitor of soluble guanylate cyclase (sGC).[1][2][3][4][5] This enzyme is a critical component of the nitric oxide (NO) signaling pathway, a ubiquitous system involved in a myriad of physiological processes including vasodilation, neurotransmission, and immune response. By inhibiting sGC, this compound serves as an invaluable tool for elucidating the downstream effects of NO-mediated signaling and holds potential as a therapeutic agent in conditions where this pathway is dysregulated. This technical guide provides an in-depth overview of the core functions of this compound, including its mechanism of action, quantitative efficacy, and its application in experimental models. Detailed methodologies for key experiments are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to the Nitric oxide/sGC/cGMP Signaling Pathway
The nitric oxide (NO) signaling cascade is initiated by the production of NO by nitric oxide synthases (NOS). NO, a gaseous signaling molecule, diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC).[3][6] This binding event triggers a conformational change in sGC, leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][7] cGMP, a second messenger, then activates downstream effectors, primarily cGMP-dependent protein kinases (PKGs), which in turn phosphorylate various target proteins to elicit a physiological response.
This compound: A Selective Inhibitor of Soluble Guanylate Cyclase
This compound is a member of the oxadiazolo-benz-oxazinone chemical class and is structurally related to another well-known sGC inhibitor, ODQ (1H-[1][6][8]oxadiazolo[4,3-a]quinoxalin-1-one).[2][3] Its primary mechanism of action involves the oxidation of the ferrous iron (Fe2+) within the heme prosthetic group of sGC to the ferric state (Fe3+).[6][9] This oxidation renders the enzyme insensitive to activation by NO, thereby blocking the downstream production of cGMP.[6][9]
Quantitative Efficacy of this compound
The inhibitory potency of this compound has been quantified in various experimental systems. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Experimental System | Condition | Reference(s) |
| IC50 | 30 nM | Purified bovine lung sGC | Basal activity | [1][2][3][4][5] |
| IC50 | 200 nM | Purified bovine lung sGC | NO-stimulated activity | [1][2][3][4][5] |
| IC50 | 17 nM | Mouse cerebellum homogenates | S-nitroso-glutathione-stimulated sGC activity | [1][2][3] |
| IC50 | 20 nM | Mouse cerebellum tissue slices | NMDA-stimulated sGC activity | [1][2][3] |
| IC50 | 30 nM | Human cultured umbilical vein endothelial cells (HUVECs) | SIN-1-elicited cGMP formation | [1][2][3][4][5] |
| Ki | 8 nM | Purified bovine lung sGC | - | [2][3] |
Signaling Pathways Modulated by this compound
This compound's inhibition of sGC provides a powerful means to investigate the roles of the NO/sGC/cGMP pathway in various cellular processes. One well-characterized pathway involves vascular endothelial growth factor (VEGF) signaling in endothelial cells.
VEGF Signaling Pathway in Endothelial Cells
VEGF is a potent angiogenic factor that stimulates endothelial cell proliferation, migration, and permeability. The NO/sGC/cGMP pathway is a key downstream effector of VEGF signaling.[5][6]
As depicted, VEGF binding to its receptor (VEGFR2) leads to the activation of endothelial nitric oxide synthase (eNOS), which produces NO.[6] NO then activates sGC, leading to cGMP production and subsequent activation of downstream pathways, including the p38 MAPK pathway, ultimately promoting angiogenesis.[6] this compound effectively blocks this cascade by inhibiting sGC.
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the study of this compound and the NO/sGC/cGMP pathway.
Soluble Guanylate Cyclase (sGC) Activity Assay
This assay measures the enzymatic activity of sGC by quantifying the conversion of [α-³²P]GTP to [³²P]cGMP.
Materials:
-
Purified sGC or tissue/cell homogenate
-
This compound
-
[α-³²P]GTP
-
GTP
-
NO donor (e.g., S-nitroso-glutathione, sodium nitroprusside)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 4 mM MgCl₂, 0.5 mM IBMX, 1 mM DTT)
-
Dowex and Alumina columns for separation of [³²P]cGMP
Procedure:
-
Prepare reaction mixtures containing assay buffer, GTP, and [α-³²P]GTP.
-
Add the sGC preparation (purified enzyme or homogenate) to the reaction mixtures.
-
For inhibitor studies, pre-incubate the enzyme with various concentrations of this compound for a specified time (e.g., 10-15 minutes) at 37°C.
-
To measure stimulated activity, add an NO donor to the reaction mixture.
-
Initiate the reaction by adding the substrate mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
Separate [³²P]cGMP from unreacted [α-³²P]GTP using sequential Dowex and Alumina column chromatography.
-
Quantify the amount of [³²P]cGMP using liquid scintillation counting.
Measurement of cGMP Accumulation in Cultured Cells
This protocol describes the quantification of intracellular cGMP levels in response to stimuli and inhibitors using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
Materials:
-
Cultured cells (e.g., HUVECs)
-
This compound
-
Stimulating agent (e.g., VEGF, SIN-1)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cGMP EIA or RIA kit
Procedure:
-
Seed cells in multi-well plates and grow to desired confluency.
-
Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 30 minutes).
-
Stimulate the cells with the desired agonist (e.g., VEGF) for a defined period (e.g., 15 minutes).
-
Aspirate the medium and lyse the cells with lysis buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Measure the cGMP concentration in the supernatants using a commercially available cGMP EIA or RIA kit, following the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein content of each sample.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound on the migratory capacity of endothelial cells towards a chemoattractant.
Materials:
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)
-
Endothelial cells (e.g., HUVECs)
-
This compound
-
Chemoattractant (e.g., VEGF)
-
Serum-free medium
-
Cell staining solution (e.g., Diff-Quik)
Procedure:
-
Coat the underside of the porous membrane with an extracellular matrix protein (e.g., gelatin) to promote cell adhesion.
-
Place serum-free medium containing the chemoattractant in the lower chamber of the Boyden apparatus.
-
Resuspend endothelial cells in serum-free medium, with or without this compound, and place them in the upper chamber (the insert).
-
Incubate the chamber at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 4-6 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
Conclusion
This compound is a powerful pharmacological tool for the investigation of the nitric oxide signaling pathway. Its high selectivity and potency in inhibiting soluble guanylate cyclase allow for the precise dissection of cGMP-mediated cellular events. The experimental protocols and signaling pathway diagrams provided in this technical guide offer a comprehensive resource for researchers and drug development professionals aiming to utilize this compound in their studies. A thorough understanding of the methodologies and the underlying biological pathways is crucial for the accurate interpretation of experimental results and for advancing our knowledge of the multifaceted roles of nitric oxide in health and disease.
References
- 1. High yield purification of soluble guanylate cyclase from bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay | Semantic Scholar [semanticscholar.org]
- 3. The Rabbit Corneal Pocket Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Purification of soluble guanylyl cyclase from bovine lung by a new immunoaffinity chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studying Angiogenesis in the Rabbit Corneal Pocket Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
NS-2028: A Technical Guide to its Inhibition of cGMP Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NS-2028, a potent and specific inhibitor of soluble guanylyl cyclase (sGC). It details the compound's effect on cyclic guanosine monophosphate (cGMP) production, its mechanism of action, and the experimental protocols used for its characterization.
Introduction to Soluble Guanylyl Cyclase and this compound
Soluble guanylyl cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway.[1] As a heterodimer containing a heme prosthetic group, sGC functions as the primary intracellular receptor for NO.[1] Upon NO binding to this heme moiety, the enzyme's catalytic activity increases several hundred-fold, leading to the conversion of guanosine triphosphate (GTP) to the second messenger, cGMP.[2][3][4] This cGMP, in turn, modulates various downstream effectors, including protein kinases, ion channels, and phosphodiesterases, to regulate a wide array of physiological processes such as vasodilation, neurotransmission, and platelet aggregation.[3]
This compound, chemically known as 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one, is a potent, specific, and irreversible inhibitor of sGC.[1][5] It belongs to a class of oxadiazolo-benz-oxazin derivatives and is structurally related to another widely used sGC inhibitor, ODQ (1H-[1][5]oxadiazolo[4,3,-a]quinoxalin-1-one).[1] this compound serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the NO/cGMP signaling pathway.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified across various experimental systems. The data below is summarized for clear comparison.
| Parameter | Value | Experimental System | Condition | Reference |
| IC₅₀ | 30 nM | Purified sGC from bovine lung | Basal activity | [1][5][6][7] |
| IC₅₀ | 200 nM | Purified sGC from bovine lung | NO-stimulated activity | [1][5][6][7] |
| IC₅₀ | 17 nM | sGC in homogenates of mouse cerebellum | S-nitroso-glutathione-stimulated | [1][5][7] |
| IC₅₀ | 20 nM | sGC in tissue slices from mouse cerebellum | NMDA-stimulated (via neuronal NO synthase) | [1][5][7] |
| IC₅₀ | 30 nM | cGMP formation in cultured HUVECs | SIN-1-stimulated | [1][5][6][7] |
| EC₅₀ | 170 nM | Contractile tone increase in porcine coronary arteries | PGF₂α-constricted, endothelium-intact | [1][5] |
| EC₅₀ | 15 µM | Rightward shift of nitroglycerin concentration-relaxation curve | Porcine coronary arteries | [1][5] |
| Kᵢ | 8 nM | Purified sGC from bovine lung | Initial reversible binding | [1][5] |
| k₃ | 0.2 min⁻¹ | Purified sGC from bovine lung | Rate of subsequent irreversible inhibition | [1][5] |
Mechanism of Action
This compound exerts its inhibitory effect directly on the sGC enzyme. The proposed mechanism involves the oxidation and/or a change in the coordination of the heme-iron within the sGC β1 subunit.[1][5][8] This is supported by spectroscopic data showing that the inhibition by this compound is accompanied by a shift in the Soret absorption maximum of the enzyme's heme cofactor from 430 nm to 390 nm.[1][5] By modifying the heme group, this compound renders the enzyme unresponsive to activation by NO, thereby blocking the production of cGMP.[9] This action is highly specific, as this compound does not affect the activity of particulate guanylyl cyclase (activated by atrial natriuretic factor) or adenylyl cyclase (activated by forskolin).[1]
Figure 1: Signaling pathway showing this compound inhibition of sGC.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on cGMP production.
In Vitro sGC Activity Assay with Purified Enzyme
This assay directly measures the enzymatic activity of purified sGC and its inhibition by this compound.
Objective: To determine the IC₅₀ of this compound on basal and NO-stimulated sGC activity.
Materials:
-
Purified sGC (e.g., from bovine lung)
-
Assay Buffer (50 mM TEA/HCl, pH 7.4)
-
GTP (substrate)
-
MgCl₂ or MnCl₂ (cofactor)
-
Dithiothreitol (DTT)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
Creatine phosphate and creatine phosphokinase (GTP regenerating system)
-
NO donor (e.g., S-nitroso-glutathione, DEA/NO)
-
This compound stock solution (in DMSO)
-
Stop Solution (e.g., trichloroacetic acid or EDTA)
-
cGMP standard
-
cGMP detection kit (e.g., ELISA or radioimmunoassay)
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture in the assay buffer containing MgCl₂, GTP, DTT, IBMX, and the GTP regenerating system.
-
Incubation: In a microtiter plate or microcentrifuge tubes, add the purified sGC enzyme to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control, DMSO) to the wells. Pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stimulation (for NO-stimulated activity): Add a fixed concentration of an NO donor to the relevant wells to stimulate the enzyme. For basal activity, add vehicle.
-
Enzymatic Reaction: Incubate the mixture for a specific time (e.g., 10-15 minutes) at 37°C to allow for cGMP production.
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
cGMP Quantification: Measure the amount of cGMP produced in each sample using a competitive ELISA or radioimmunoassay, following the manufacturer's protocol.
-
Data Analysis: Plot the percentage of sGC activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Figure 2: Experimental workflow for the in vitro sGC activity assay.
cGMP Measurement in Cultured Cells
This assay measures the effect of this compound on cGMP production within intact cells.
Objective: To determine the IC₅₀ of this compound on agonist-stimulated cGMP production in a cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
Materials:
-
Cultured cells (e.g., HUVECs) in multi-well plates
-
Cell culture medium
-
Physiological salt solution or serum-free medium
-
sGC agonist (e.g., SIN-1, an NO donor)
-
This compound stock solution (in DMSO)
-
IBMX (to prevent cGMP degradation)
-
Cell Lysis Buffer
-
cGMP ELISA Kit
Protocol:
-
Cell Culture: Plate cells in multi-well plates and grow to near confluency.
-
Pre-treatment: Wash the cells with a physiological salt solution and pre-incubate them with IBMX (e.g., 1 mM) for 20-30 minutes at 37°C to inhibit phosphodiesterase activity.
-
Inhibitor Incubation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30 minutes).
-
Stimulation: Add a fixed concentration of the sGC agonist (e.g., SIN-1) to stimulate cGMP production and incubate for a short period (e.g., 2-5 minutes).
-
Cell Lysis: Aspirate the medium and immediately add ice-cold Cell Lysis Buffer to each well to terminate the reaction and lyse the cells.
-
Sample Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge to pellet cellular debris.
-
cGMP Quantification: Use the supernatant for cGMP measurement using a competitive cGMP ELISA kit, following the manufacturer's instructions.[10][11][12][13][14]
-
Data Analysis: Normalize cGMP concentrations to protein content in each sample. Calculate the IC₅₀ value as described for the in vitro assay.
Isolated Tissue Organ Bath Assay
This functional assay assesses the effect of this compound on NO-mediated smooth muscle relaxation.
Objective: To evaluate the effect of this compound on the vasorelaxant response to NO donors like nitroglycerin.
Materials:
-
Isolated tissue (e.g., porcine coronary artery rings, rabbit aortic rings)[2][15]
-
Organ bath system with force-displacement transducers[16][17][18]
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1), gassed with 95% O₂/5% CO₂ and maintained at 37°C.[15]
-
Vasoconstrictor agent (e.g., Prostaglandin F₂α, Phenylephrine)
-
Vasodilator agent (e.g., Nitroglycerin, Sodium Nitroprusside)
-
This compound stock solution
Protocol:
-
Tissue Preparation: Dissect the desired blood vessel and cut it into rings (2-4 mm). Mount the rings in the organ baths filled with Krebs-Henseleit solution.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension, with solution changes every 15-20 minutes.
-
Pre-constriction: Induce a stable submaximal contraction in the tissue rings using a vasoconstrictor agent.
-
Inhibitor Treatment: Once a stable plateau of contraction is reached, add this compound (e.g., 1 µM) or vehicle to the baths and incubate for 20-30 minutes.[1]
-
Concentration-Response Curve: Cumulatively add increasing concentrations of a vasodilator (e.g., nitroglycerin) to generate a concentration-relaxation response curve.
-
Data Recording: Record the changes in isometric tension throughout the experiment.
-
Data Analysis: Express the relaxation at each vasodilator concentration as a percentage of the pre-constriction tone. Compare the concentration-response curves in the presence and absence of this compound to determine if there is a rightward shift and a reduction in the maximal relaxation.
Specificity of this compound
A key attribute of a pharmacological inhibitor is its specificity. This compound has been shown to be highly selective for soluble guanylyl cyclase. In experiments using rabbit aorta, this compound (1 µM) did not affect the relaxant responses to atrial natriuretic factor, an activator of particulate guanylyl cyclase, or to forskolin, an activator of adenylyl cyclase.[1] This demonstrates its specific action on the sGC pathway.
Figure 3: Logical diagram illustrating the specificity of this compound.
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of soluble guanylyl cyclase. Through the oxidation of the enzyme's heme cofactor, it irreversibly blocks the synthesis of cGMP in response to nitric oxide. The quantitative data and established experimental protocols detailed in this guide provide a solid foundation for its use as a pharmacological tool. For researchers in physiology, pharmacology, and drug development, this compound remains an invaluable compound for dissecting the complex roles of the NO/sGC/cGMP signaling pathway in health and disease.
References
- 1. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ebiohippo.com [ebiohippo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Deciphering the Mechanism and Impact of NS 2028 on Soluble Guanylyl Cyclase Inhibition [synapse.patsnap.com]
- 9. ovid.com [ovid.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. arborassays.com [arborassays.com]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. cGMP(Cyclic GMP) ELISA Kit - Elabscience® [elabscience.com]
- 15. Vascular smooth muscle cell contraction and relaxation in the isolated aorta: a critical regulator of large artery compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dmt.dk [dmt.dk]
- 17. Tissue Organ Bath - DMT [dmt.dk]
- 18. reprocell.com [reprocell.com]
The Core Function of NS-2028 in Cellular Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS-2028 is a potent and specific small molecule inhibitor of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. By blocking the synthesis of cyclic guanosine monophosphate (cGMP), this compound serves as an invaluable tool for elucidating the physiological and pathological roles of the NO/cGMP cascade. This technical guide provides a comprehensive overview of the function of this compound in cells, its mechanism of action, and its effects on key cellular processes, with a particular focus on angiogenesis and its potential implications in cancer biology. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.
Introduction to this compound and Soluble Guanylate Cyclase
Soluble guanylate cyclase (sGC) is a heterodimeric heme-containing enzyme that acts as the primary intracellular receptor for nitric oxide (NO).[1][2][3] Upon NO binding to its heme moiety, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2][3] The subsequent activation of cGMP-dependent protein kinases, phosphodiesterases, and ion channels mediates a wide array of physiological responses, including smooth muscle relaxation, neurotransmission, and platelet aggregation.[1][2]
This compound, with the chemical name 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one, is a highly selective and potent inhibitor of sGC.[2][3] Its mechanism of action is believed to involve the oxidation of the ferrous iron (Fe2+) of the sGC heme group to the ferric state (Fe3+), rendering the enzyme insensitive to activation by NO.[3][4] This inhibitory action is irreversible and occurs in a concentration-dependent manner.[2][3]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory efficacy of this compound has been quantified across various experimental systems. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.
| Parameter | Value | Cell/Tissue Type | Condition | Reference(s) |
| IC50 | 30 nM | Purified bovine lung sGC | Basal activity | [2][3] |
| IC50 | 200 nM | Purified bovine lung sGC | NO-stimulated activity | [2][3] |
| IC50 | 17 nM | Mouse cerebellum homogenate | S-nitroso-glutathione-stimulated sGC activity | [2][3] |
| IC50 | 20 nM | Mouse cerebellum tissue slices | NMDA-stimulated cGMP formation | [2][3] |
| IC50 | 30 nM | Human umbilical vein endothelial cells (HUVECs) | SIN-1-elicited cGMP formation | [2][3] |
| Ki | 8 nM | Purified bovine lung sGC | Equilibrium constant for initial reversible binding | [2][3] |
| k3 | 0.2 min-1 | Purified bovine lung sGC | Rate constant for subsequent irreversible inhibition | [2][3] |
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the NO/sGC/cGMP pathway. By inhibiting sGC, this compound effectively uncouples NO signaling from its downstream effectors.
The NO/sGC/cGMP Signaling Pathway and its Inhibition by this compound
Caption: Inhibition of the NO/sGC/cGMP signaling pathway by this compound.
Downstream Effects on VEGF Signaling and Angiogenesis
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor. The signaling cascade initiated by VEGF involves the activation of endothelial Nitric Oxide Synthase (eNOS), leading to NO production and subsequent sGC activation. This compound has been shown to attenuate VEGF-induced angiogenesis by blocking this downstream cGMP signaling.[4][5] This inhibition has been linked to the suppression of p38 Mitogen-Activated Protein Kinase (MAPK) activation.[5]
Caption: this compound inhibits VEGF-induced angiogenesis by blocking the sGC/cGMP/p38 MAPK pathway.
Potential Implications in Cancer Biology
The role of the NO/sGC/cGMP pathway in cancer is complex and context-dependent.[6] However, the anti-angiogenic properties of this compound suggest its potential as a tool to study and potentially inhibit tumor growth, which is highly dependent on the formation of new blood vessels.[4] Furthermore, studies with other sGC inhibitors, such as ODQ, have shown that inhibition of sGC can enhance the pro-apoptotic effects of chemotherapeutic agents like cisplatin in cancer cells.[1] This suggests that this compound could have direct effects on cancer cell viability and apoptosis, a promising area for further investigation.
Detailed Experimental Protocols
Soluble Guanylate Cyclase (sGC) Activity Assay
This protocol is adapted from the methodologies described in the characterization of this compound.[2][3]
Objective: To measure the inhibitory effect of this compound on sGC activity in purified enzyme preparations or cell/tissue homogenates.
Materials:
-
Purified sGC or cell/tissue homogenate
-
Assay Buffer: 50 mM triethanolamine-HCl (pH 7.4), 1 mM EGTA, 5 mM MgCl2, 1 mM GTP, 1 mM isobutylmethylxanthine (IBMX) to inhibit phosphodiesterases.
-
[α-32P]GTP
-
NO donor (e.g., S-nitroso-glutathione, SNP) or vehicle control
-
This compound stock solution (in DMSO)
-
Dowex 50WX-8 resin
-
Alumina columns
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing assay buffer, purified sGC or homogenate, and the desired concentration of this compound or vehicle (DMSO). Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding [α-32P]GTP and the NO donor (or vehicle).
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
Separate [α-32P]cGMP from unreacted [α-32P]GTP by sequential chromatography over Dowex and alumina columns.
-
Quantify the amount of [α-32P]cGMP produced using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound (and a vehicle control) for a specified time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for Cleaved Caspase-3
Objective: To detect the activation of caspase-3, a key executioner caspase in apoptosis, following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Conclusion
This compound is a powerful pharmacological tool for the investigation of the NO/sGC/cGMP signaling pathway. Its high potency and specificity make it indispensable for studies aimed at understanding the diverse cellular functions regulated by cGMP. The well-documented anti-angiogenic effects of this compound, coupled with the emerging evidence of the pro-apoptotic potential of sGC inhibition, highlight its relevance for cancer research and the development of novel therapeutic strategies. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound in dissecting these complex cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The soluble guanylyl cyclase inhibitor this compound reduces vascular endothelial growth factor-induced angiogenesis and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to NS-2028 and Its Impact on Downstream Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS-2028 is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. By irreversibly inhibiting sGC, this compound effectively blocks the production of cyclic guanosine monophosphate (cGMP), a key second messenger involved in a myriad of physiological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and an in-depth analysis of its impact on downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the NO/sGC/cGMP axis.
Introduction
The nitric oxide (NO) signaling pathway plays a pivotal role in regulating a diverse range of physiological functions, including vasodilation, neurotransmission, and immune responses. A key mediator of NO signaling is soluble guanylyl cyclase (sGC), a heterodimeric enzyme that, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP, in turn, acts as a second messenger, modulating the activity of downstream effectors such as protein kinases, ion channels, and phosphodiesterases.[2][3]
Dysregulation of the NO/sGC/cGMP pathway is implicated in the pathophysiology of numerous diseases, making it an attractive target for therapeutic intervention. This compound has emerged as a valuable pharmacological tool for investigating the roles of sGC and for exploring the potential of sGC inhibition as a therapeutic strategy.
Mechanism of Action of this compound
This compound is a potent, irreversible inhibitor of sGC.[4][5] Its inhibitory action is believed to involve the oxidation of the ferrous (Fe2+) iron of the heme prosthetic group of sGC to the ferric (Fe3+) state.[6] This oxidation renders the enzyme insensitive to activation by NO, thereby blocking the synthesis of cGMP. The inhibition by this compound is concentration-dependent and has been demonstrated to be irreversible in various experimental settings.[4][5]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in several studies. The following tables summarize the key quantitative data for easy comparison.
| Parameter | Value | Condition | Source |
| IC₅₀ | 30 nM | Basal sGC activity (purified from bovine lung) | [4] |
| IC₅₀ | 200 nM | NO-stimulated sGC activity (purified from bovine lung) | [4] |
| IC₅₀ | 17 nM | S-nitroso-glutathione-enhanced sGC activity (mouse cerebellum homogenates) | [6] |
| IC₅₀ | 20 nM | NMDA-induced sGC activation (mouse cerebellum tissue slices) | [6] |
| IC₅₀ | 30 nM | SIN-1-elicited cGMP formation (human umbilical vein endothelial cells) | [7] |
| Kᵢ | 8 nM | Equilibrium constant for the initial reversible reaction | [4] |
| k₃ | 0.2 min⁻¹ | Rate constant for the subsequent irreversible inhibition | [4] |
Impact on Downstream Pathways
The primary consequence of sGC inhibition by this compound is the suppression of cGMP production. This leads to the modulation of various downstream signaling pathways and cellular processes.
The NO/sGC/cGMP/p38 MAPK Signaling Pathway
A significant downstream effector of sGC-mediated cGMP signaling is the p38 mitogen-activated protein kinase (MAPK) pathway.[8] Inhibition of sGC by this compound has been shown to attenuate the activation of p38 MAPK in response to vascular endothelial growth factor (VEGF).[9] This interruption of the sGC/cGMP/p38 MAPK axis has profound effects on endothelial cell function.
Caption: The NO/sGC/cGMP/p38 MAPK signaling pathway and its inhibition by this compound.
Angiogenesis and Endothelial Cell Migration
This compound has been demonstrated to be a potent inhibitor of angiogenesis, the formation of new blood vessels.[8] This anti-angiogenic effect is mediated, at least in part, through the inhibition of VEGF-induced endothelial cell migration.[9] By blocking the sGC/cGMP/p38 MAPK pathway, this compound prevents the cellular machinery required for cell movement and the formation of new vascular structures.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Soluble Guanylyl Cyclase (sGC) Activity Assay
This protocol is adapted from studies characterizing the inhibitory effect of this compound on purified sGC.[4][6]
Objective: To determine the IC₅₀ of this compound for the inhibition of basal and NO-stimulated sGC activity.
Materials:
-
Purified sGC from bovine lung
-
This compound
-
GTP, [α-³²P]GTP
-
S-nitroso-glutathione (GSNO) as an NO donor
-
Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, 1 mM EGTA, 5 mM MgCl₂, 1 mM dithiothreitol)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified sGC, and varying concentrations of this compound.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
To measure NO-stimulated activity, add an NO donor such as GSNO to the reaction mixture. For basal activity, omit the NO donor.
-
Initiate the reaction by adding a mixture of GTP and [α-³²P]GTP.
-
Incubate the reaction for a specific time (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Separate the product, [α-³²P]cGMP, from the substrate, [α-³²P]GTP, using thin-layer chromatography (TLC).
-
Quantify the amount of [α-³²P]cGMP formed using a phosphorimager or by scraping the corresponding spots from the TLC plate and measuring radioactivity with a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Caption: Workflow for the sGC activity assay to determine the IC₅₀ of this compound.
Endothelial Cell Migration Assay (Transwell Assay)
This protocol is based on studies investigating the effect of this compound on VEGF-induced endothelial cell migration.[9][10][11]
Objective: To assess the inhibitory effect of this compound on the migration of endothelial cells towards a VEGF gradient.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF
-
This compound
-
Calcein AM or DAPI for cell staining
-
Fluorescence microscope
Procedure:
-
Culture HUVECs to 80-90% confluency.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Harvest the cells and resuspend them in a serum-free medium.
-
Add cell culture medium containing VEGF to the lower chamber of the Transwell plate.
-
Seed the pre-treated HUVECs into the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a CO₂ incubator for 4-6 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM or DAPI.
-
Count the number of migrated cells in several random fields of view using a fluorescence microscope.
-
Quantify the inhibition of migration by this compound relative to the vehicle control.
In Vivo Rabbit Corneal Angiogenesis Assay
This protocol is a summary of the in vivo model used to evaluate the anti-angiogenic effects of this compound.[9][12][13][14][15]
Objective: To determine the effect of this compound on VEGF-induced neovascularization in the rabbit cornea.
Materials:
-
New Zealand White rabbits
-
VEGF-containing pellets (slow-release)
-
This compound
-
Surgical instruments for creating a corneal micropocket
-
Slit-lamp biomicroscope for observation and imaging
Procedure:
-
Administer this compound to the rabbits, for example, orally in their drinking water (e.g., 1 g/L for 8 days).[12]
-
Anesthetize the rabbits and, under sterile conditions, create a micropocket in the cornea of one eye.
-
Implant a slow-release pellet containing VEGF into the corneal micropocket.
-
Monitor the eyes daily for signs of neovascularization using a slit-lamp biomicroscope.
-
Quantify the extent of angiogenesis at specific time points by measuring the length and area of new blood vessel growth from the limbus towards the pellet.
-
Compare the angiogenic response in rabbits treated with this compound to a control group receiving a vehicle.
Conclusion
This compound is a powerful and specific tool for the in-depth investigation of the sGC signaling pathway. Its irreversible inhibitory action on sGC provides a robust method to probe the physiological and pathological roles of cGMP. The demonstrated impact of this compound on downstream pathways, particularly the p38 MAPK-mediated regulation of angiogenesis, highlights its potential as a lead compound for the development of novel therapeutics for diseases characterized by excessive vascular growth. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the multifaceted effects of this compound and the broader implications of sGC inhibition.
References
- 1. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering the Mechanism and Impact of NS 2028 on Soluble Guanylyl Cyclase Inhibition [synapse.patsnap.com]
- 6. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The soluble guanylyl cyclase inhibitor this compound reduces vascular endothelial growth factor-induced angiogenesis and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. VEGF-A165 -Induced Endothelial Cells Chemotactic Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. Regulation of VEGF-induced endothelial cell migration by mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. VEGF-induced corneal neovascularisation in a rabbit experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studying Angiogenesis in the Rabbit Corneal Pocket Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Target Validation of NS-2028: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro target validation of NS-2028, a potent and selective inhibitor of soluble guanylate cyclase (sGC). The document outlines the key experimental approaches used to confirm its mechanism of action, presents quantitative data from various assays, and provides detailed experimental protocols for the core methodologies. Visualizations of the relevant signaling pathway and experimental workflows are included to facilitate understanding.
Introduction to this compound and its Target
This compound, chemically known as 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one, has been identified as a potent inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway. It is a heterodimeric hemeprotein that, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, a crucial second messenger, is involved in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. The inhibitory action of this compound is believed to stem from the oxidation of the heme iron within the sGC enzyme, rendering it unresponsive to NO stimulation.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified across a range of in vitro systems, from purified enzymes to cellular and tissue-based assays. The following table summarizes the key quantitative data.
| Assay System | Parameter | Value | Reference(s) |
| Purified sGC from bovine lung (basal) | IC50 | 30 nM | [1][2] |
| Purified sGC from bovine lung (NO-stimulated) | IC50 | 200 nM | [1][2] |
| Homogenates of mouse cerebellum (S-nitrosoglutathione-stimulated) | IC50 | 17 nM | [1][2] |
| Neuronal NO synthase in mouse cerebellum slices (NMDA-stimulated) | IC50 | 20 nM | [1][2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) (SIN-1-stimulated cGMP formation) | IC50 | 30 nM | [1][2] |
| Endothelium-intact porcine coronary arteries (increase in contractile tone) | EC50 | 170 nM |
Signaling Pathway of this compound Action
This compound exerts its effect by directly targeting and inhibiting sGC, a central node in the NO/cGMP signaling cascade. The following diagram illustrates this pathway and the point of intervention by this compound.
Key Experimental Protocols
This section provides detailed methodologies for the core in vitro assays used to validate the target of this compound.
Purification of Soluble Guanylate Cyclase from Bovine Lung
This protocol outlines the multi-step chromatographic procedure for isolating sGC.
Experimental Workflow:
Methodology:
-
Homogenization: Fresh bovine lungs are homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles, yielding a cytosolic supernatant.
-
DEAE-Sepharose Chromatography: The supernatant is loaded onto a DEAE-Sepharose anion-exchange column. The column is washed, and sGC is eluted using a salt gradient (e.g., 0-500 mM NaCl).
-
Q-Sepharose Chromatography: Fractions containing sGC activity are pooled and further purified on a Q-Sepharose anion-exchange column with a refined salt gradient.
-
Ceramic Hydroxyapatite Chromatography: The sGC-containing fractions are applied to a ceramic hydroxyapatite column and eluted with a phosphate gradient.
-
Resource Q Chromatography: Further purification is achieved using a high-resolution Resource Q anion-exchange column.
-
GTP-Agarose Affinity Chromatography: The final purification step involves affinity chromatography on a GTP-agarose column, where sGC binds specifically and is eluted with a GTP-containing buffer.
-
Purity Assessment: The purity of the final sGC preparation is assessed by SDS-PAGE, and its concentration is determined spectrophotometrically.
sGC Enzyme Activity Assay
This assay measures the production of cGMP from GTP by purified sGC in the presence and absence of this compound.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4), MgCl2 (e.g., 3 mM), GTP (e.g., 1 mM), a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) to prevent cGMP degradation, and the purified sGC enzyme.
-
NO Stimulation (for NO-stimulated assay): An NO donor, such as sodium nitroprusside (SNP) or S-nitrosoglutathione (GSNO), is added to the reaction mixture to activate sGC.
-
Incubation with this compound: Various concentrations of this compound are pre-incubated with the enzyme before initiating the reaction.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of GTP and incubated at 37°C for a defined period (e.g., 10 minutes). The reaction is terminated by adding a stop solution (e.g., EDTA or by boiling).
-
cGMP Quantification: The amount of cGMP produced is quantified using a commercially available cGMP enzyme immunoassay (EIA) kit or by radioimmunoassay (RIA).
-
Data Analysis: The IC50 value for this compound is determined by plotting the percentage of sGC inhibition against the logarithm of the this compound concentration.
cGMP Measurement in Cultured Human Umbilical Vein Endothelial Cells (HUVECs)
This cell-based assay assesses the ability of this compound to inhibit cGMP production in a more physiologically relevant system.
Methodology:
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium until confluent.
-
Pre-incubation with this compound: The cells are pre-incubated with various concentrations of this compound in a serum-free medium for a specified time (e.g., 30 minutes).
-
Stimulation of cGMP Production: The cells are then stimulated with an NO donor, such as 3-morpholino-sydnonimine (SIN-1), to induce cGMP production.
-
Cell Lysis: After the stimulation period, the medium is removed, and the cells are lysed with a lysis buffer (e.g., 0.1 M HCl) to release intracellular cGMP.
-
cGMP Quantification: The cGMP concentration in the cell lysate is determined using a cGMP EIA kit.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of SIN-1-induced cGMP formation against the this compound concentration.
Organ Bath Experiments with Porcine Coronary Arteries
This ex vivo assay evaluates the functional effect of this compound on vascular smooth muscle tone.
Methodology:
-
Tissue Preparation: Rings of porcine coronary artery are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2/5% CO2.
-
Equilibration and Pre-constriction: The arterial rings are allowed to equilibrate under a resting tension. They are then pre-constricted with an agent like prostaglandin F2α to induce a stable contractile tone.
-
Cumulative Concentration-Response to this compound: this compound is added to the organ bath in a cumulative manner, and the changes in isometric tension are recorded.
-
Data Analysis: The concentration-dependent increase in contractile tone (due to inhibition of basal NO-mediated relaxation) is measured, and the EC50 value is determined.
Conclusion
The in vitro data robustly support the validation of soluble guanylate cyclase as the primary target of this compound. Its potent and consistent inhibitory activity across purified enzyme, cellular, and tissue-based assays confirms its mechanism of action. The detailed protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and other sGC modulators. The provided visualizations of the signaling pathway and experimental workflows serve as valuable tools for understanding the broader context of this compound's function.
References
Preliminary Studies of NS-2028: A Technical Guide
This technical guide provides an in-depth overview of the preliminary studies conducted on NS-2028, a potent and selective inhibitor of soluble guanylyl cyclase (sGC). The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental applications of this compound. This document summarizes key quantitative data, details the experimental protocols used in its initial characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from preliminary in vitro and ex vivo studies of this compound, highlighting its inhibitory potency and effects on vascular tone.
Table 1: Inhibitory Potency of this compound on Soluble Guanylyl Cyclase (sGC) Activity
| Parameter | Experimental System | Value | Reference |
| IC₅₀ (basal sGC) | Purified sGC from bovine lung | 30 nM | [1][2] |
| IC₅₀ (NO-stimulated sGC) | Purified sGC from bovine lung | 200 nM | [1][2] |
| Kᵢ | Purified sGC from bovine lung | 8 nM | [1][2] |
| k₃ (rate of irreversible inhibition) | Purified sGC from bovine lung | 0.2 min⁻¹ | [1] |
| IC₅₀ | S-nitroso-glutathione-enhanced sGC activity in mouse cerebellum homogenates | 17 nM | [1] |
| IC₅₀ | NMDA-stimulated sGC activity in mouse cerebellum slices | 20 nM | [1] |
| IC₅₀ | SIN-1-elicited cGMP formation in human umbilical vein endothelial cells (HUVECs) | 30 nM | [1][2] |
| IC₅₀ | VEGF-induced cGMP accumulation in HUVECs | ~100 nM (for >90% inhibition) | [3] |
Table 2: Ex Vivo Vascular Effects of this compound
| Effect | Tissue Preparation | Agonist/Condition | This compound Concentration | Observation | Reference |
| Increased Contractile Tone | Endothelium-intact porcine coronary arteries | Prostaglandin F₂α | EC₅₀ = 170 nM | 65% increase in tone | [1][2] |
| Inhibition of Vasodilation | Endothelium-intact porcine coronary arteries | Nitroglycerin | 1 µM | 9-fold rightward shift in EC₅₀ (to 15 µM) | [1][2] |
| Inhibition of Vasodilation | Endothelium-intact porcine coronary arteries | Sodium Nitroprusside (1 µM) | 1 µM | Complete abolishment of relaxation | [1][2] |
| Inhibition of Vasodilation | Guinea-pig trachea | Nitroglycerin | 1 µM | Full inhibition of relaxation | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows of key experiments.
Mechanism of this compound Action.
Experimental Workflow for Angiogenesis Studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.
Purification of Soluble Guanylyl Cyclase from Bovine Lung
This protocol describes the purification of sGC to homogeneity, a critical step for in vitro enzyme kinetic studies.[1]
-
Homogenization: Bovine lungs are homogenized in a buffer containing 50 mM triethanolamine-HCl (pH 7.8), 250 mM sucrose, 1 mM EDTA, and a cocktail of protease inhibitors.
-
Centrifugation: The homogenate is centrifuged at high speed to obtain the cytosolic fraction, which contains the soluble sGC.
-
Chromatography: The cytosolic fraction is subjected to a series of column chromatography steps, including anion exchange and affinity chromatography, to progressively purify the sGC enzyme.
-
Purity Assessment: The purity of the final sGC preparation is assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), which should reveal two protein bands corresponding to the α₁ and β₁ subunits of the heterodimeric enzyme.
Measurement of Soluble Guanylyl Cyclase Activity
This assay is used to quantify the enzymatic activity of purified sGC and to determine the inhibitory effects of compounds like this compound.[1]
-
Reaction Mixture: The standard assay mixture contains 50 mM triethanolamine-HCl (pH 7.8), 1 mM GTP, a regenerating system for GTP (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cGMP degradation, and MgCl₂ or MnCl₂ as a cofactor.
-
Enzyme and Inhibitor Addition: Purified sGC is added to the reaction mixture. For inhibition studies, various concentrations of this compound are pre-incubated with the enzyme before the addition of GTP to start the reaction.
-
NO Stimulation: For experiments involving NO-stimulated sGC activity, an NO donor such as sodium nitroprusside or S-nitroso-glutathione is included in the reaction mixture.
-
Reaction Termination and cGMP Quantification: The reaction is terminated by adding a solution to stop the enzymatic activity (e.g., by boiling or adding EDTA). The amount of cGMP produced is then quantified using a specific radioimmunoassay (RIA) or enzyme immunoassay (EIA) kit.
Isometric Tension Recording in Isolated Blood Vessels
This ex vivo method is employed to assess the effects of this compound on the contractility and relaxation of vascular smooth muscle.[1][2]
-
Tissue Preparation: Segments of blood vessels, such as porcine coronary arteries or rabbit aorta, are carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Tension Measurement: The vessel segments are connected to isometric force transducers to record changes in tension.
-
Pre-constriction: To study vasodilation, the vessels are first pre-constricted with an agonist like prostaglandin F₂α or phenylephrine to induce a stable contractile tone.
-
Drug Administration: Concentration-response curves are generated by cumulatively adding increasing concentrations of vasodilators (e.g., nitroglycerin, sodium nitroprusside) or vasoconstrictors in the presence and absence of this compound.
-
Data Analysis: The relaxant or contractile responses are expressed as a percentage of the pre-constriction tone.
In Vivo Rabbit Corneal Angiogenesis Assay
This in vivo model is used to evaluate the effect of this compound on VEGF-induced new blood vessel formation.[3]
-
Animal Preparation: New Zealand White rabbits are used for this assay.
-
Pellet Implantation: A small pellet containing a known amount of vascular endothelial growth factor (VEGF) is surgically implanted into a micropocket created in the avascular cornea of the rabbit eye.
-
This compound Administration: this compound is administered to the rabbits, for example, orally in their drinking water, for a specified period before and/or after the pellet implantation.[3]
-
Angiogenesis Assessment: The formation of new blood vessels growing from the limbus towards the VEGF pellet is observed and quantified at regular intervals using a slit-lamp biomicroscope. The angiogenic response can be scored based on the length and density of the new vessels.
Endothelial Cell Migration Assays
These in vitro assays are crucial for determining the effect of this compound on the migratory capacity of endothelial cells, a key process in angiogenesis.
-
Boyden Chamber Assay:
-
Human umbilical vein endothelial cells (HUVECs) are seeded in the upper chamber of a Transwell insert, which has a porous membrane.
-
The lower chamber contains a chemoattractant, such as VEGF.
-
Cells are pre-treated with this compound or a vehicle control.
-
After an incubation period, the cells that have migrated through the pores to the lower side of the membrane are fixed, stained, and counted.
-
-
Scratch Wound Assay:
-
A confluent monolayer of HUVECs is "wounded" by creating a scratch with a pipette tip.
-
The cells are then incubated with medium containing VEGF and either this compound or a vehicle.
-
The rate of wound closure due to cell migration is monitored and quantified over time by microscopy.
-
Western Blot Analysis for p38 MAPK Activation
This technique is used to investigate the intracellular signaling pathways affected by this compound, specifically the activation of p38 mitogen-activated protein kinase (MAPK).[3]
-
Cell Treatment and Lysis: HUVECs are treated with VEGF in the presence or absence of this compound. After treatment, the cells are lysed to extract the total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated (active) form of p38 MAPK, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the level of p38 MAPK phosphorylation. The membrane is often stripped and re-probed with an antibody for total p38 MAPK to normalize the data.
References
- 1. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The soluble guanylyl cyclase inhibitor this compound reduces vascular endothelial growth factor-induced angiogenesis and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Effects of NS-2028
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS-2028 is a potent and specific inhibitor of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), sGC plays a crucial role in various physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation. This technical guide provides a comprehensive overview of the biological effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of NO/cGMP signaling and the development of novel therapeutics targeting this pathway.
Mechanism of Action
This compound, with the chemical name 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one, exerts its biological effects through the irreversible inhibition of soluble guanylyl cyclase.[1][2] The proposed mechanism involves the oxidation of the heme-iron moiety of sGC, which renders the enzyme insensitive to its endogenous activator, nitric oxide.[2] This inhibition is concentration-dependent and has been demonstrated in both purified enzyme preparations and various cell and tissue systems.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in a variety of experimental settings. The following tables summarize the key in vitro and in situ inhibitory concentrations (IC50), equilibrium constants (Ki), and effective concentrations (EC50) reported in the literature.
Table 1: In Vitro Inhibition of Soluble Guanylyl Cyclase Activity
| Preparation | Condition | Parameter | Value (nM) | Reference |
| Purified sGC (bovine lung) | Basal activity | IC50 | 30 | [1][2] |
| Purified sGC (bovine lung) | NO-stimulated activity | IC50 | 200 | [1][2] |
| Purified sGC (bovine lung) | - | Ki | 8 | [1] |
| Mouse cerebellum homogenates | S-nitrosoglutathione-enhanced activity | IC50 | 17 | [1] |
Table 2: Inhibition of cGMP Formation in Cellular and Tissue Preparations
| Preparation | Stimulus | Parameter | Value (nM) | Reference |
| Mouse cerebellum tissue slices | N-methyl-D-aspartate (NMDA) | IC50 | 20 | [1] |
| Human umbilical vein endothelial cells (HUVECs) | 3-morpholino-sydnonimine (SIN-1) | IC50 | 30 | [1] |
Table 3: Functional Effects of this compound
| Preparation | Effect | Parameter | Value (nM) | Reference |
| Porcine coronary arteries (endothelium-intact) | Increased contractile tone | EC50 | 170 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experiments used to characterize its biological effects.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Purification of Soluble Guanylyl Cyclase from Bovine Lung
This protocol is based on the methods described for the purification of sGC used in the characterization of this compound.
-
Tissue Preparation: Fresh bovine lungs are obtained from a local abattoir and immediately placed on ice. The tissue is minced and homogenized in a buffer containing 50 mM triethanolamine-HCl (pH 7.8), 250 mM sucrose, 1 mM EDTA, and 1 mM dithiothreitol (DTT).
-
Centrifugation: The homogenate is centrifuged at 10,000 x g for 20 minutes, followed by ultracentrifugation of the supernatant at 100,000 x g for 60 minutes to obtain the cytosolic fraction.
-
Chromatography: The cytosolic fraction is subjected to sequential column chromatography. While the exact columns used in the original this compound studies are not detailed in the abstracts, a typical purification scheme involves anion-exchange chromatography (e.g., DEAE-Sepharose) followed by affinity chromatography (e.g., GTP-agarose).
-
Purity Assessment: The purity of the sGC enzyme is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay.
Soluble Guanylyl Cyclase Activity Assay
This assay is used to determine the inhibitory effect of this compound on sGC activity.
-
Reaction Mixture: The assay is performed in a final volume of 100 µL containing 50 mM triethanolamine-HCl (pH 7.4), 1 mM GTP, 3 mM MgCl2 (or MnCl2), 1 mM cGMP, 10 mM DTT, and a GTP-regenerating system (e.g., creatine phosphokinase and phosphocreatine).
-
Enzyme and Inhibitor: Purified sGC is added to the reaction mixture. For stimulated activity, an NO donor (e.g., S-nitrosoglutathione or sodium nitroprusside) is included. This compound is added at various concentrations.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (typically 10-20 minutes).
-
Termination and Quantification: The reaction is terminated by the addition of cold 50 mM sodium acetate (pH 4.0). The amount of cGMP produced is quantified by radioimmunoassay (RIA).
Measurement of cGMP in Cultured Cells
This protocol is used to assess the effect of this compound on cGMP production in intact cells.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other relevant cell types are cultured to near confluence in appropriate growth media.
-
Pre-incubation: The cells are washed and pre-incubated in a balanced salt solution containing a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cGMP degradation. This compound is added at various concentrations during this step.
-
Stimulation: cGMP production is stimulated by adding an sGC activator, such as the NO donor SIN-1.
-
Extraction: The reaction is stopped by aspirating the medium and adding cold 0.1 M HCl. The cells are then scraped and the lysate is collected.
-
Quantification: The cGMP content of the cell lysate is determined by radioimmunoassay.
Vasorelaxation Studies in Porcine Coronary Arteries
These experiments evaluate the functional consequences of sGC inhibition by this compound in vascular tissue.
-
Tissue Preparation: Porcine hearts are obtained, and the coronary arteries are dissected and cut into rings (3-5 mm in length). The rings are mounted in organ baths containing Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10), maintained at 37°C and gassed with 95% O2/5% CO2.
-
Isometric Tension Recording: The arterial rings are connected to isometric force transducers to record changes in tension.
-
Experimental Protocol: The rings are pre-contracted with an agent such as prostaglandin F2α. Once a stable contraction is achieved, cumulative concentration-response curves to vasodilators (e.g., nitroglycerin) are generated in the presence and absence of this compound. The effect of this compound alone on the basal tone is also assessed.
Rabbit Corneal Pocket Assay for Angiogenesis
This in vivo assay is used to investigate the effect of this compound on angiogenesis.
-
Pellet Implantation: A small pellet containing a pro-angiogenic factor, such as vascular endothelial growth factor (VEGF), is surgically implanted into a micropocket created in the avascular cornea of an anesthetized rabbit.
-
This compound Administration: this compound is administered to the rabbits, typically through oral gavage. The specific vehicle and dosing regimen would be determined based on pharmacokinetic studies.
-
Angiogenesis Assessment: The extent of new blood vessel growth from the limbal vasculature into the cornea is observed and quantified over several days using a slit-lamp biomicroscope. Parameters such as vessel length and the area of neovascularization are measured.
Endothelial Cell Migration Assay (Scratch Wound Assay)
This in vitro assay assesses the impact of this compound on the migratory capacity of endothelial cells, a key process in angiogenesis.
-
Cell Monolayer: Endothelial cells (e.g., HUVECs) are seeded in a culture plate and grown to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing this compound at various concentrations is added. A control group receives vehicle alone.
-
Migration Monitoring: The closure of the scratch by migrating cells is monitored and imaged at regular intervals (e.g., 0, 6, 12, and 24 hours) using a microscope.
-
Quantification: The area of the wound is measured at each time point using image analysis software to determine the rate of cell migration.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NO/sGC/cGMP signaling pathway. Its potent and specific inhibitory action allows for the targeted disruption of this pathway in a wide range of experimental models. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their studies and for professionals in the field of drug development exploring the therapeutic potential of sGC inhibition. Further research into the in vivo efficacy and safety of this compound and its analogs may pave the way for novel treatments for diseases characterized by aberrant cGMP signaling.
References
Methodological & Application
Application Notes and Protocols for NS-2028 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS-2028 is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] By catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), sGC plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. This compound exerts its inhibitory effect through the oxidation of the heme prosthetic group of sGC, rendering the enzyme unresponsive to activation by NO.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate the NO/cGMP signaling pathway.
Mechanism of Action
This compound is an irreversible inhibitor of sGC.[1][2] Its mechanism involves the oxidation of the ferrous iron (Fe2+) within the heme group of sGC to the ferric state (Fe3+). This oxidation prevents the binding of NO, which is essential for enzyme activation, thereby blocking the production of cGMP.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound in various experimental settings.
| Parameter | Cell Type/System | Value | Reference |
| IC₅₀ (basal sGC activity) | Purified bovine lung sGC | 30 nM | [1][2] |
| IC₅₀ (NO-stimulated sGC activity) | Purified bovine lung sGC | 200 nM | [1][2] |
| IC₅₀ (SIN-1-elicited cGMP formation) | Human Umbilical Vein Endothelial Cells (HUVECs) | 30 nM | [1][2] |
| Kᵢ (reversible binding) | Purified bovine lung sGC | 8 nM | [1] |
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the NO/cGMP signaling pathway.
Caption: Inhibition of the NO/sGC/cGMP signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for studying the effects of this compound in cell culture.
References
Application Notes and Protocols for In Vivo Use of NS-2028
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of NS-2028, a potent and selective inhibitor of soluble guanylyl cyclase (sGC). This document outlines its mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and visualizes the relevant signaling pathways.
Introduction
This compound, with the chemical name 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one, is a crucial tool for investigating the physiological and pathological roles of the nitric oxide (NO)/sGC/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] Its mechanism of action involves the oxidation of the heme moiety of sGC, rendering the enzyme unresponsive to NO stimulation.[1] This inhibition is concentration-dependent and irreversible.[1][3] this compound has been demonstrated to be effective in vivo, particularly in studies related to angiogenesis and vascular permeability.[2][4]
Mechanism of Action
This compound is a highly selective inhibitor of soluble guanylyl cyclase (sGC).[5] sGC is a key enzyme in the nitric oxide signaling pathway, responsible for converting guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) upon activation by nitric oxide (NO).[1] cGMP, in turn, acts as a second messenger, mediating various physiological responses.
The inhibitory action of this compound is believed to stem from the oxidation of the heme iron within the sGC enzyme, which prevents NO from binding and activating it.[1][6] This leads to a reduction in cGMP levels, thereby blocking downstream signaling cascades. For instance, in the context of vascular endothelial growth factor (VEGF)-induced angiogenesis, this compound has been shown to attenuate the activation of p38 mitogen-activated protein kinase (MAPK), a downstream effector of the sGC/cGMP pathway.[2][4]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound in the context of VEGF-induced angiogenesis.
Quantitative Data Summary
The following tables summarize the reported in vivo and in vitro quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| In Vivo Dosage | 1 g/L in drinking water | Rabbit | [4] |
| 10 mg/kg (intraperitoneal) | Mouse | [4] | |
| In Vitro IC₅₀ | 30 nM (basal sGC activity) | Purified bovine lung sGC | [1][5] |
| 200 nM (NO-stimulated sGC activity) | Purified bovine lung sGC | [1][5] | |
| 17 nM | S-nitroso-glutathione-enhanced sGC in mouse cerebellum | [1][7] | |
| 20 nM | NMDA-stimulated sGC in mouse cerebellum | [1][8] | |
| 30 nM | SIN-1-elicited cGMP formation in HUVECs | [1][5] | |
| In Vivo Effect | Significant reduction of new vessel formation | Rabbit cornea angiogenesis assay | [4] |
| Attenuated VEGF-induced permeability | Mouse modified Miles assay | [2][4] |
| Animal Model | Dosage and Administration | Duration | Observed Effect | Reference |
| Rabbit | 1 g/L of this compound in drinking water | 8 days | Reduced angiogenic response to VEGF. | [4][5] |
| Mouse | 10 mg/kg of this compound, intraperitoneal injection | 1 hour prior to measurement | Attenuated VEGF-induced vascular leakage. | [4] |
Experimental Protocols
Rabbit Cornea Angiogenesis Assay
This protocol is designed to assess the effect of this compound on VEGF-induced angiogenesis in vivo.[4]
Materials:
-
New Zealand White albino rabbits
-
This compound
-
Vehicle (e.g., ethanol)
-
VEGF-bearing pellets
-
Stereomicroscope
Procedure:
-
Pre-treatment: Administer this compound (1 g/L) or vehicle in the drinking water to rabbits for eight consecutive days. Water consumption should be monitored.
-
Pellet Implantation: On day 8, discontinue the treatment and implant VEGF-bearing pellets into the cornea of the rabbits.
-
Evaluation: Evaluate angiogenesis over time by stereomicroscopic examination. The extent of new vessel formation is typically scored.
Modified Miles Assay for Vascular Permeability
This protocol is used to determine the effect of this compound on VEGF-induced vascular leakage.[4]
Materials:
-
Mice (e.g., C57/BL6)
-
This compound
-
Vehicle
-
Evans blue dye
-
VEGF
Procedure:
-
Treatment: Administer this compound (10 mg/kg) or vehicle via intraperitoneal injection one hour prior to the measurement of vascular leakage.
-
Dye Injection: Under anesthesia, intravenously inject Evans blue dye.
-
VEGF Injection: Inject VEGF intradermally at specific sites.
-
Measurement: After a set period, euthanize the mice, excise the skin at the injection sites, and quantify the extravasated Evans blue dye to measure vascular permeability.
Specificity of Action
It is important to note that this compound's inhibitory effects appear to be specific to the VEGF signaling pathway. Studies have shown that it does not inhibit the angiogenic properties of basic fibroblast growth factor (bFGF), indicating its selectivity.[4] Furthermore, this compound does not affect vasorelaxation induced by agents that bypass the sGC pathway, such as the KATP channel opener cromakalim or the adenylyl cyclase activator forskolin.[1][3]
Conclusion
This compound is a valuable pharmacological tool for the in vivo investigation of the sGC pathway. The protocols and data presented here provide a foundation for designing and executing experiments to explore the role of sGC in various physiological and disease models. Proper dose selection and administration routes are critical for achieving meaningful and reproducible results. Researchers should always adhere to institutional guidelines for animal care and use.
References
- 1. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The soluble guanylyl cyclase inhibitor this compound reduces vascular endothelial growth factor-induced angiogenesis and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the Mechanism and Impact of NS 2028 on Soluble Guanylyl Cyclase Inhibition [synapse.patsnap.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and characterization of this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NS 2028 | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
Application Notes and Protocols for NS-2028 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NS-2028, a potent and selective inhibitor of soluble guanylate cyclase (sGC), in mouse models. This document includes details on its mechanism of action, established dosages, experimental protocols, and available data on its effects.
Mechanism of Action
This compound functions as a specific inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. The proposed mechanism involves the oxidation of the heme iron within the sGC enzyme, which renders it unresponsive to activation by NO.[1] This inhibition prevents the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a critical second messenger involved in various physiological processes, including smooth muscle relaxation, neurotransmission, and inflammation. In mouse cerebellum tissue, this compound has demonstrated potent inhibition of sGC activity with IC50 values in the nanomolar range.[2][3]
Data Presentation
In Vivo Dosage of this compound in Mouse Models
| Mouse Model | Administration Route | Dosage | Treatment Schedule | Application | Reference |
| C57BL/6 Mice | Intraperitoneal (i.p.) | 10 mg/kg | Single dose, 1 hour prior to measurement | Vascular Permeability (Modified Miles Assay) | [4] |
Note: Data on a wider range of dosages, other administration routes, and different mouse models for this compound are currently limited in publicly available literature. Researchers may need to perform dose-response studies to determine the optimal dosage for their specific experimental setup.
In Vitro Efficacy of this compound in Mouse Tissue
| Tissue/Cell Type | Assay | IC50 Value | Reference |
| Mouse Cerebellum Homogenates | sGC activity inhibition | 17 nM | [3] |
| Mouse Cerebellum Tissue Slices | NMDA-stimulated cGMP formation | 20 nM | [3] |
Experimental Protocols
Protocol 1: Assessment of Vascular Permeability in Mice using a Modified Miles Assay
This protocol is adapted from a study investigating the effect of this compound on vascular endothelial growth factor (VEGF)-induced vascular leakage.[4]
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
VEGF
-
Evans blue dye
-
Anesthetic (e.g., ketamine/xylazine)
-
Formamide
-
C57BL/6 mice
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in a suitable vehicle to a final concentration for a 10 mg/kg injection volume.
-
Prepare a solution of Evans blue dye (30 mg/kg) in sterile saline.
-
Prepare a solution of VEGF (e.g., 300 ng in 15 µl) in sterile saline.
-
-
Animal Dosing:
-
Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection to C57BL/6 mice.
-
One hour after the this compound/vehicle injection, anesthetize the mice.
-
-
Induction of Vascular Leakage:
-
Inject Evans blue dye (30 mg/kg) intravenously.
-
Inject VEGF (300 ng in 15 µl) intradermally into the dorsal surface of one ear and an equal volume of saline into the contralateral ear as a control.
-
-
Tissue Collection and Analysis:
-
After 30 minutes, euthanize the mice.
-
Excise the ears and dry them in an oven at 55°C.
-
Weigh the dried ears.
-
Extract the Evans blue dye from the ear tissue using 500 µl of formamide for 24 hours at 55°C.
-
Measure the absorbance of the formamide extract at 630 nm to quantify the extravasated Evans blue dye, which is an indicator of vascular permeability.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound inhibition of the NO/sGC/cGMP signaling pathway.
Experimental Workflow for Modified Miles Assay
Caption: Workflow for assessing vascular permeability with this compound.
Further Considerations
-
Pharmacokinetics and Toxicity: As of the current literature, detailed pharmacokinetic and toxicity data for this compound in mice are not widely available. It is recommended that researchers conduct preliminary studies to determine the pharmacokinetic profile and assess any potential toxicity at the desired dosages.
-
Alternative sGC Inhibitors: In the absence of extensive in vivo data for this compound, researchers may consider literature on other sGC inhibitors, such as ODQ (1H-[2][5][6]oxadiazolo[4,3-a]quinoxalin-1-one), for potential dosage insights, keeping in mind that potencies and specificities may differ. For instance, intraperitoneal doses of ODQ in rats have been reported in the range of 2 mg/kg to 500 mg/kg for different applications.[7][8] However, direct extrapolation of dosages between different compounds and species should be done with caution.
-
Oral Administration: While a study in rabbits using this compound in drinking water (1 g/L) suggests potential for oral bioavailability, specific oral gavage protocols and dosages for mice have not been established.[9] Standard oral gavage procedures for mice should be followed if this route of administration is explored.[10][11][12][13][14]
This document is intended for research purposes only and should be used as a guide. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Synthesis and characterization of this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the Mechanism and Impact of NS 2028 on Soluble Guanylyl Cyclase Inhibition [synapse.patsnap.com]
- 3. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effects of a novel inhibitor of guanylyl cyclase on dilator responses of mouse cerebral arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The soluble guanylyl cyclase inhibitor ODQ, 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one, dose-dependently reduces the threshold for isoflurane anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The soluble guanylyl cyclase inhibitor this compound reduces vascular endothelial growth factor-induced angiogenesis and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols: Preparation of NS-2028 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
NS-2028 is a potent and highly selective inhibitor of soluble guanylyl cyclase (sGC).[1][2][3] It acts irreversibly, targeting the enzyme's heme-iron cofactor, thereby preventing the synthesis of cyclic guanosine monophosphate (cGMP).[4][5] The IC₅₀ values for this compound are approximately 30 nM for basal sGC activity and 200 nM for nitric oxide (NO)-stimulated activity.[1][6] Due to its specificity, this compound is a critical tool for investigating the NO/cGMP signaling pathway, which is involved in numerous physiological processes including vasodilation, neurotransmission, and angiogenesis.[1][7] It is also utilized in studies related to vascular endothelial growth factor (VEGF)-induced permeability and angiogenesis.[2][3]
Proper preparation and storage of this compound stock solutions are crucial for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₅BrN₂O₃ | [1] |
| Molecular Weight | 269.05 g/mol | [1][2] |
| CAS Number | 204326-43-2 | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | Up to 250 mg/mL (929.20 mM) | [1][2] |
| Mechanism of Action | Potent, irreversible inhibitor of soluble guanylyl cyclase (sGC) | [4] |
| IC₅₀ | ~30 nM (basal sGC), ~200 nM (NO-stimulated sGC) | [1][6] |
Experimental Protocols
Materials and Equipment
-
This compound powder (CAS: 204326-43-2)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), hygroscopic DMSO can negatively impact solubility[2]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, recommended for higher concentrations)[1][2]
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety and Handling
-
This compound should be handled with standard laboratory precautions.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder form.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.
-
For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. The required mass can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Calculation: Mass (mg) = 10 mM x 0.001 L x 269.05 g/mol = 2.69 mg
Step-by-Step Procedure:
-
Equilibrate: Allow the this compound powder vial to warm to room temperature before opening to prevent moisture condensation.
-
Weigh: Carefully weigh out 2.69 mg of this compound powder using a calibrated analytical balance and transfer it into a sterile microcentrifuge tube.
-
Solubilize: Add 1 mL of anhydrous/new DMSO to the tube containing the this compound powder.
-
Mix: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution, especially for higher concentrations.[1][2] Visually inspect the solution to ensure no solid particles remain.
-
Aliquot: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryogenic vials or microcentrifuge tubes.
-
Store: Store the aliquots protected from light. For long-term storage (months to years), store at -20°C or -80°C.[1][6] For short-term use (days to weeks), storage at 4°C is possible, though -20°C is recommended.[6]
Stock Solution Calculation Table
The following table provides pre-calculated masses and volumes for preparing various concentrations of this compound stock solutions.
| Desired Concentration | Mass for 1 mL Stock | Mass for 5 mL Stock | Mass for 10 mL Stock |
| 1 mM | 0.27 mg | 1.35 mg | 2.69 mg |
| 5 mM | 1.35 mg | 6.73 mg | 13.45 mg |
| 10 mM | 2.69 mg | 13.45 mg | 26.91 mg |
| 50 mM | 13.45 mg | 67.26 mg | 134.53 mg |
| 100 mM | 26.91 mg | 134.53 mg | 269.05 mg |
Storage and Stability
-
Solid Powder: Store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
DMSO Stock Solution: Stock solutions in DMSO are stable for up to 1 year at -20°C or 2 years at -80°C.[1] Some sources suggest stability for up to 1 month at -20°C. It is recommended to aliquot solutions to minimize freeze-thaw cycles.
Visualized Workflows and Pathways
Caption: Experimental workflow for preparing this compound stock solution.
Caption: Inhibition of the sGC pathway by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Deciphering the Mechanism and Impact of NS 2028 on Soluble Guanylyl Cyclase Inhibition [synapse.patsnap.com]
- 5. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
NS-2028: A Potent Inhibitor of Angiogenesis
Application Notes and Protocols for Researchers
Introduction
NS-2028 is a highly selective and potent inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] This pathway plays a crucial role in various physiological processes, including the regulation of vascular tone, platelet aggregation, and neurotransmission. Emerging evidence highlights the significance of the NO/sGC/cGMP pathway in angiogenesis, the formation of new blood vessels from pre-existing ones.[3][4][5] this compound, by blocking the production of cyclic guanosine monophosphate (cGMP), has been demonstrated to effectively attenuate vascular endothelial growth factor (VEGF)-induced angiogenesis, making it a valuable tool for studying angiogenic mechanisms and for the development of anti-angiogenic therapies.[3][4]
These application notes provide detailed protocols for utilizing this compound in common in vitro and ex vivo angiogenesis assays, along with a summary of its effects and a diagram of the relevant signaling pathway.
Mechanism of Action
This compound exerts its inhibitory effect on angiogenesis by targeting soluble guanylate cyclase (sGC). In the canonical pathway, vascular endothelial growth factor (VEGF) stimulates endothelial cells to produce nitric oxide (NO) via the activation of endothelial nitric oxide synthase (eNOS). NO then binds to the heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP, a second messenger, subsequently activates downstream effectors, including protein kinase G (PKG) and mitogen-activated protein kinases (MAPKs) like p38, which promote endothelial cell proliferation, migration, and tube formation – all critical steps in angiogenesis.[3][4]
This compound is believed to act by oxidizing the heme moiety of sGC, rendering it unresponsive to NO stimulation.[3] This leads to a significant reduction in intracellular cGMP levels, thereby inhibiting the downstream signaling cascade that drives VEGF-induced angiogenesis.[3]
Figure 1. Signaling pathway of VEGF-induced angiogenesis and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in various angiogenesis assays based on published literature.
| Assay Type | Cell/Tissue Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| In Vitro | |||||
| cGMP Accumulation | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 - 10 µM | 30 min | Concentration-dependent inhibition of VEGF-induced cGMP production.[3] | [3] |
| Cell Proliferation | HUVECs | 10 µM | 24 hours | Inhibition of VEGF-stimulated cell proliferation.[6] | [6] |
| Cell Migration (Boyden Chamber) | HUVECs | 10 µM | - | Abolished VEGF-induced migration and inhibited basal motility by 50%.[3] | [3] |
| Cell Migration (Scratch Wound) | HUVECs | 10 µM | 24 hours | Reduced VEGF-induced wound closure.[3] | [3] |
| Tube Formation | HUVECs | - | - | Reduced the formation of network-like structures on Matrigel.[3] | [3] |
| Ex Vivo | |||||
| Aortic Ring Sprouting | Rat Aortic Rings | 10 µM | 72 hours | Inhibited VEGF-induced microvessel sprouting.[3] | [3] |
| In Vivo | |||||
| Rabbit Cornea Angiogenesis | New Zealand White Rabbits | 1 g/L in drinking water | 8 days | Significantly reduced VEGF-induced neovascularization.[3] | [3] |
| Vascular Permeability (Miles Assay) | Mice | - | - | Attenuated VEGF-induced vascular leakage.[3][4] | [3][4] |
Experimental Protocols
Detailed methodologies for key angiogenesis assays utilizing this compound are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on a basement membrane matrix.
Figure 2. Experimental workflow for the endothelial cell tube formation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (stock solution in DMSO)
-
VEGF
-
96-well culture plate
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a 96-well plate. Ensure the entire surface of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[7]
-
Cell Preparation: Culture HUVECs to 70-90% confluency.[8] Harvest the cells using trypsin and resuspend them in a serum-free or low-serum medium.
-
Treatment: Prepare cell suspensions containing the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO). Incubate for 30 minutes at 37°C.
-
Seeding: Seed the pre-treated HUVECs onto the solidified BME at a density of 1 x 104 to 2 x 104 cells per well.
-
Stimulation: Add VEGF to the appropriate wells to a final concentration of 50 ng/mL.[3]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours.
-
Imaging and Quantification: Observe and capture images of the tube-like structures using an inverted microscope. Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and the area covered by the tube network using image analysis software.
Endothelial Cell Migration Assay (Boyden Chamber)
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant through a porous membrane.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)
-
HUVECs
-
Serum-free medium
-
VEGF
-
This compound
-
Calcein AM or similar fluorescent dye for cell labeling (optional)
Protocol:
-
Chamber Preparation: Coat the underside of the polycarbonate membranes with a suitable extracellular matrix protein like fibronectin or collagen and allow it to dry.
-
Cell Preparation: Culture HUVECs to sub-confluency. Starve the cells in a serum-free medium for 4-6 hours prior to the assay.
-
Chemoattractant Loading: In the lower chamber, add a serum-free medium containing VEGF (e.g., 50 ng/mL).
-
Cell Seeding: Harvest and resuspend the starved HUVECs in a serum-free medium. Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 30 minutes. Seed the treated cells into the upper chamber of the Boyden apparatus.
-
Incubation: Incubate the chamber at 37°C for 4-6 hours.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet). Alternatively, if cells were pre-labeled with a fluorescent dye, fluorescence can be measured. Count the number of migrated cells in several random fields under a microscope.
Rat Aortic Ring Assay (Ex Vivo)
This ex vivo assay assesses the formation of new microvessels from a segment of an intact blood vessel.
Materials:
-
Thoracic aortas from rats
-
Serum-free culture medium (e.g., M199)
-
Fibrinogen and thrombin
-
VEGF
-
This compound
-
48-well culture plate
Protocol:
-
Aorta Isolation: Aseptically dissect the thoracic aorta from a euthanized rat and place it in a sterile, serum-free medium on ice.
-
Ring Preparation: Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.
-
Embedding: Place a single aortic ring in the center of each well of a 48-well plate. Embed the ring in a fibrin gel formed by mixing fibrinogen and thrombin solutions.[3]
-
Treatment: After the gel has solidified, add a culture medium containing VEGF (e.g., 50 ng/mL) and this compound (e.g., 10 µM) or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72 hours.[3]
-
Quantification: Monitor the outgrowth of microvessels from the aortic rings daily. Quantify the angiogenic response by measuring the length and number of microvessels sprouting from the ring.
Specificity of this compound
It is important to note that the inhibitory effect of this compound on angiogenesis appears to be specific to the VEGF-induced pathway. Studies have shown that this compound does not inhibit angiogenesis stimulated by basic fibroblast growth factor (bFGF), another potent angiogenic factor.[3] This specificity makes this compound a valuable tool for dissecting the distinct signaling pathways involved in angiogenesis.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of the sGC/cGMP pathway in angiogenesis. Its ability to selectively inhibit VEGF-mediated endothelial cell proliferation, migration, and tube formation, both in vitro and in vivo, provides researchers with a robust method to study the molecular mechanisms of neovascularization and to evaluate novel anti-angiogenic strategies. The protocols outlined in these application notes offer a starting point for researchers to incorporate this compound into their angiogenesis studies. As with any experimental system, optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The soluble guanylyl cyclase inhibitor this compound reduces vascular endothelial growth factor-induced angiogenesis and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promocell.com [promocell.com]
Application Notes and Protocols for Studying Smooth Muscle Relaxation with NS-2028
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS-2028 is a potent and selective inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] In smooth muscle, the NO-sGC-cGMP pathway is a primary mediator of relaxation. NO, produced by endothelial cells or nitrergic nerves, diffuses into smooth muscle cells and activates sGC. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and downstream effectors, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation.
This compound acts as a heme-site inhibitor of sGC, effectively blocking its activation by NO and subsequent cGMP production.[2][3] This makes this compound an invaluable tool for investigating the role of the NO-sGC-cGMP pathway in smooth muscle physiology and pathophysiology. Its high selectivity allows researchers to dissect this specific signaling cascade from other relaxation pathways, such as those mediated by adenylyl cyclase or potassium channels.[2] These application notes provide detailed protocols for utilizing this compound to study smooth muscle relaxation in isolated tissue preparations.
Signaling Pathway of this compound in Smooth Muscle Cells
Caption: Mechanism of this compound action on the NO-sGC-cGMP pathway.
Data Presentation
Inhibitory Activity of this compound
| Parameter | Value | Source |
| IC₅₀ (basal sGC activity) | 30 nM | [1] |
| IC₅₀ (NO-stimulated sGC activity) | 200 nM | [1] |
| IC₅₀ (SIN-1-induced cGMP formation in HUVECs) | 30 nM | |
| IC₅₀ (S-nitroso-glutathione-enhanced sGC activity) | 17 nM | [2] |
| IC₅₀ (NMDA-induced sGC activation in cerebellum) | 20 nM | [2] |
Effects of this compound on Smooth Muscle Relaxation
| Tissue Preparation | Pre-constricting Agent | Relaxant Agent | This compound Concentration | Effect | Source |
| Guinea-pig Trachea | Histamine | Nitroglycerin | 1 µM | Complete inhibition of relaxation. | [2] |
| Rabbit Aorta (endothelium-denuded) | Phenylephrine | Atrial Natriuretic Factor | 1 µM | No effect on relaxation. | [2] |
| Rabbit Aorta (endothelium-denuded) | Phenylephrine | Forskolin | 1 µM | No effect on relaxation. | [2] |
| Porcine Coronary Arteries | Prostaglandin F2α | Nitroglycerin | 1 µM | Suppression of relaxation from 88.3% to 26.8% and a 9-fold rightward shift in the EC₅₀. | [2][3] |
Experimental Protocols
Protocol 1: Inhibition of NO-Dependent Relaxation in Isolated Guinea-Pig Trachea
This protocol details the procedure for investigating the inhibitory effect of this compound on nitric oxide (NO)-mediated smooth muscle relaxation in isolated guinea-pig tracheal rings.
Materials:
-
Male Hartley guinea pigs (250-700 g)
-
Krebs-Henseleit solution (see composition below)
-
This compound
-
Histamine
-
Nitroglycerin
-
Carbogen gas (95% O₂, 5% CO₂)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
Krebs-Henseleit Solution Composition (mM):
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| KH₂PO₄ | 1.2 |
| MgSO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.1 |
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig by an approved method.
-
Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue and cut it into 3-5 mm wide rings.
-
Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration:
-
Apply a resting tension of 1.0 g to each tracheal ring.
-
Allow the tissues to equilibrate for at least 60 minutes.
-
During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Experimental Protocol:
-
Induce a sustained contraction by adding histamine to the organ bath (final concentration, e.g., 10 µM).
-
Once the contraction has reached a stable plateau, add this compound (e.g., 1 µM final concentration) or its vehicle (control) to the bath and incubate for a predetermined time (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve for the NO-donor, nitroglycerin, by adding it in increasing concentrations (e.g., 1 nM to 10 µM) to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by histamine.
-
-
Data Analysis:
-
Compare the concentration-response curves for nitroglycerin in the presence and absence of this compound.
-
Calculate the EC₅₀ values for nitroglycerin in both conditions to quantify the inhibitory effect of this compound.
-
Caption: Experimental workflow for studying this compound in isolated trachea.
Protocol 2: Assessing the Selectivity of this compound in Isolated Rabbit Aorta
This protocol is designed to demonstrate the selectivity of this compound by showing its lack of effect on smooth muscle relaxation induced by agents that do not act through the sGC pathway.
Materials:
-
Male New Zealand white rabbits
-
Krebs-Henseleit solution
-
This compound
-
Phenylephrine
-
Atrial Natriuretic Factor (ANF) or Forskolin
-
Carbogen gas (95% O₂, 5% CO₂)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize a rabbit by an approved method.
-
Dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Carefully remove the endothelium by gently rubbing the intimal surface with a cotton swab or forceps. Successful removal can be confirmed by the absence of relaxation to acetylcholine.
-
Cut the aorta into 3-5 mm wide rings.
-
Suspend the aortic rings in organ baths as described in Protocol 1.
-
-
Equilibration:
-
Apply a resting tension of 2.0 g to each aortic ring.
-
Equilibrate the tissues for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol:
-
Induce a submaximal contraction with phenylephrine (e.g., 1 µM).
-
Once the contraction is stable, add this compound (e.g., 1 µM) or its vehicle to the bath and incubate for 20-30 minutes.
-
Generate a cumulative concentration-response curve for either ANF (which activates particulate guanylate cyclase) or forskolin (which activates adenylyl cyclase).
-
Record the relaxation response.
-
-
Data Analysis:
-
Compare the concentration-response curves for ANF or forskolin in the presence and absence of this compound to confirm the selectivity of the inhibitor.
-
Caption: Selectivity of this compound for the sGC pathway.
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of the NO-sGC-cGMP signaling pathway in smooth muscle function. The protocols outlined in these application notes provide a framework for researchers to investigate smooth muscle relaxation and the specific contribution of sGC-mediated signaling. By following these detailed methodologies, scientists can obtain reliable and reproducible data to advance our understanding of smooth muscle physiology and develop novel therapeutic strategies for diseases characterized by smooth muscle dysfunction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rabbit Cornea Assay for Evaluating the Anti-Angiogenic Potential of NS-2028
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the rabbit cornea assay to evaluate the anti-angiogenic properties of NS-2028, a selective soluble guanylyl cyclase (sGC) inhibitor. The rabbit cornea model is a well-established in vivo model for studying angiogenesis due to its avascular nature, which allows for clear observation and quantification of new blood vessel growth.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions, including tumor growth, metastasis, and various ocular diseases. Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that plays a pivotal role in these processes. The nitric oxide (NO) signaling pathway, in which soluble guanylyl cyclase (sGC) is a key enzyme, has been implicated in mediating the angiogenic effects of VEGF.
This compound is a highly selective inhibitor of sGC, with IC50 values of 30 nM and 200 nM for basal and NO-stimulated enzyme activity, respectively[1][2]. By inhibiting sGC, this compound can block the downstream effects of NO, including cGMP production, which is involved in VEGF-induced angiogenesis and vascular permeability[1][2][3]. This makes this compound a compound of interest for potential therapeutic applications in diseases characterized by excessive angiogenesis. The rabbit cornea assay provides a robust platform to investigate the in vivo efficacy of this compound in inhibiting VEGF-induced neovascularization[3][4].
Core Applications
-
Screening of anti-angiogenic compounds: The protocol can be adapted to screen other potential inhibitors of angiogenesis.
-
Preclinical evaluation of drug candidates: Assessing the in vivo efficacy of potential therapeutics for ocular and other angiogenesis-dependent diseases.
-
Mechanistic studies: Investigating the signaling pathways involved in angiogenesis by observing the effects of specific inhibitors.
Experimental Protocols
Rabbit Corneal Micropocket Angiogenesis Assay
This protocol is based on established methods for inducing and quantifying angiogenesis in the rabbit cornea[3][4].
Materials:
-
Healthy New Zealand White rabbits (2.5-4.0 kg)[5]
-
This compound
-
VEGF (recombinant)
-
Hydron (poly-HEMA) casting solution
-
Sucralfate
-
Anesthetics (e.g., ketamine, xylazine)
-
Topical proparacaine hydrochloride
-
Surgical microscope
-
Slit-lamp biomicroscope
-
Calipers
-
Sterile surgical instruments
Procedure:
-
Pellet Preparation:
-
Prepare slow-release pellets containing VEGF. A common method involves mixing VEGF with a hydron polymer solution and allowing it to polymerize.
-
For the experimental group, this compound can be incorporated into the pellets along with VEGF or administered systemically. One study administered this compound in the drinking water of the rabbits (1 g/L) for 8 days prior to and during the experiment[3].
-
Control pellets should be prepared without the angiogenic factor (negative control) and with VEGF but without this compound (positive control).
-
-
Animal Preparation and Anesthesia:
-
Acclimate animals to the laboratory environment. All procedures should be performed in accordance with institutional animal care and use committee guidelines.
-
Anesthetize the rabbits using an appropriate combination of anesthetics. Apply a topical anesthetic like proparacaine hydrochloride to the cornea.
-
-
Surgical Implantation of the Pellet:
-
Under a surgical microscope, create a small, mid-stromal pocket in the cornea of one eye of each rabbit, approximately 2 mm from the limbus.
-
Carefully insert the prepared pellet into the corneal pocket.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as required.
-
Monitor the animals for any signs of distress or infection.
-
-
Observation and Quantification of Angiogenesis:
-
Examine the eyes daily using a slit-lamp biomicroscope.
-
The angiogenic response is characterized by the budding of new vessels from the limbal plexus towards the implanted pellet[3].
-
Quantify the angiogenic response by measuring the length of the new vessels and the area of neovascularization. Observations are typically recorded at regular intervals (e.g., 24, 48, 72 hours, and up to 14 days)[6][7].
-
Ocular Irritation Assessment (Draize Test Modification)
When testing new compounds for ophthalmic use, it is crucial to assess their potential for irritation. The Draize test is a standardized method for this purpose, though modifications to reduce animal distress are encouraged[6][7][8].
Procedure:
-
Animal Selection: Use healthy albino rabbits, as they are the recommended species for this test[9][10].
-
Test Substance Instillation:
-
Gently pull the lower eyelid away from the eyeball to form a cup.
-
Instill 0.1 mL of the test substance (e.g., a solution of this compound at the desired concentration) into the conjunctival sac of one eye[9][11]. The other eye remains untreated and serves as a control.
-
Hold the eyelids together for a few seconds to prevent loss of the substance.
-
-
Observation and Scoring:
Data Presentation
The quantitative data from the rabbit cornea assay should be summarized in tables for clear comparison between control and experimental groups.
Table 1: Quantification of VEGF-Induced Angiogenesis with and without this compound
| Treatment Group | Time Point | Mean Vessel Length (mm) ± SD | Area of Neovascularization (mm²) ± SD |
| Control (VEGF only) | Day 3 | ||
| Day 7 | |||
| Day 14 | |||
| This compound | Day 3 | ||
| Day 7 | |||
| Day 14 |
Table 2: Ocular Irritation Scores for this compound (Modified Draize Test)
| Observation Time | Corneal Opacity (Mean Score ± SD) | Iritis (Mean Score ± SD) | Conjunctival Redness (Mean Score ± SD) | Conjunctival Chemosis (Mean Score ± SD) |
| 1 hour | ||||
| 24 hours | ||||
| 48 hours | ||||
| 72 hours |
Visualizations
Signaling Pathway of VEGF-Induced Angiogenesis and Inhibition by this compound
Caption: VEGF signaling pathway leading to angiogenesis and its inhibition by this compound.
Experimental Workflow for Rabbit Cornea Assay
Caption: Workflow for the rabbit corneal micropocket angiogenesis assay.
Conclusion
The rabbit cornea assay is a valuable tool for the in vivo assessment of pro- and anti-angiogenic compounds. The protocol outlined here, specifically tailored for evaluating the sGC inhibitor this compound, provides a framework for investigating its therapeutic potential in angiogenesis-dependent diseases. Careful adherence to the protocol and standardized scoring methods will ensure reproducible and reliable results. Researchers should always consider ethical guidelines and strive to minimize animal distress throughout the experimental process.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The Rabbit Corneal Pocket Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Draize test - Wikipedia [en.wikipedia.org]
- 8. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. oecd.org [oecd.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Scoring for eye irritation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NS-2028 Administration in Drinking Water for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and important considerations for the administration of NS-2028, a potent and specific inhibitor of soluble guanylate cyclase (sGC), in the drinking water of animals for research purposes.
Introduction to this compound
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. By inhibiting sGC, this compound blocks the synthesis of cGMP, a key second messenger involved in various cellular processes, including smooth muscle relaxation, neurotransmission, and inflammation.[1] Its oral bioavailability makes it suitable for administration in drinking water for chronic studies in animal models.[2]
This compound Properties and Solubility
Proper preparation of this compound solutions is critical for accurate and reproducible experimental outcomes.
Table 1: Properties and Solubility of this compound
| Property | Value | Reference |
| Molecular Weight | 269.05 g/mol | |
| Formula | C₉H₅BrN₂O₃ | |
| Appearance | Off-white to yellow solid | |
| Solubility in DMSO | ≥ 21.7 mg/mL | [3] |
| Solubility in Ethanol | 5.38 mg/mL | |
| In Vivo Oral Solution | ≥ 2.17 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3] |
Signaling Pathway of this compound Action
This compound exerts its effect by inhibiting the enzyme soluble guanylate cyclase (sGC). The following diagram illustrates the canonical NO-sGC-cGMP signaling pathway and the point of inhibition by this compound.
Caption: The NO-sGC-cGMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Due to its limited aqueous solubility, a stock solution of this compound should be prepared in an organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 21.7 mg/mL).[3]
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C for long-term storage. It is recommended to prepare fresh working solutions for in vivo experiments.[3]
Preparation of this compound Drinking Water for Rodents (General Protocol)
This protocol provides a general guideline for preparing a drinking water solution of this compound for mice or rats using a co-solvent system. The final concentration should be calculated based on the desired dose (mg/kg/day) and the average daily water consumption of the animals.
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile water for drinking
-
Animal water bottles
Protocol:
-
Determine the Target Concentration:
-
Measure the average daily water consumption (mL/day) per animal.
-
Determine the average body weight (kg) of the animals.
-
Calculate the required concentration (mg/mL) of this compound in the drinking water using the following formula:
-
Concentration (mg/mL) = (Desired Dose (mg/kg/day) x Average Body Weight (kg)) / Average Daily Water Consumption (mL/day)
-
-
-
Prepare the Vehicle Solution:
-
A recommended vehicle composition for oral administration is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
-
Prepare the this compound Drinking Water Solution:
-
For every 1 mL of final drinking water solution, first prepare the vehicle with the drug.
-
Take the required volume of the this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of saline to bring the vehicle volume containing the drug to 900 µL.
-
Add this 900 µL of drug-vehicle mixture to the appropriate volume of sterile drinking water to achieve the final target concentration.
-
Mix the final solution thoroughly.
-
-
Administration and Monitoring:
-
Fill the animal water bottles with the freshly prepared this compound solution.
-
Protect the water bottles from light if the compound is light-sensitive (information not currently available for this compound, but a good general practice).
-
Measure water consumption daily to monitor for any changes in drinking behavior, which could affect the actual dose received.
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
It is recommended to prepare the drinking water solution fresh daily.[3]
-
Experimental Workflow for a Typical Study
The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound in drinking water.
Caption: A generalized experimental workflow for administering this compound in drinking water.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
Table 2: In Vitro and In Vivo Data for this compound
| Parameter | Value | Species/System | Reference |
| IC₅₀ (basal sGC activity) | 30 nM | Purified bovine lung sGC | [1] |
| IC₅₀ (NO-stimulated sGC activity) | 200 nM | Purified bovine lung sGC | [1] |
| IC₅₀ (S-nitroso-glutathione-enhanced sGC) | 17 nM | Mouse cerebellum homogenates | [1] |
| IC₅₀ (NMDA-activated sGC) | 20 nM | Mouse cerebellum tissue slices | [1] |
| Ki (reversible reaction with sGC) | 8 nM | Purified bovine lung sGC | |
| In Vivo Dose (Drinking Water) | 1 g/L for 8 days | Rabbit | [3] |
Important Considerations and Limitations
-
Stability: The stability of this compound in aqueous solutions over extended periods has not been reported. Therefore, it is strongly recommended to prepare fresh drinking water solutions daily.
-
Palatability: The taste of the this compound solution may affect the animals' water consumption. It is crucial to monitor water intake before and during the study to ensure the intended dose is being administered. If water intake decreases significantly, the concentration of the drug or the vehicle may need to be adjusted.
-
Pharmacokinetics: Specific pharmacokinetic data for this compound (e.g., Cmax, Tmax, oral bioavailability) in rodents is not currently available in the public domain. Researchers should consider conducting pilot pharmacokinetic studies to determine these parameters in their specific animal model and experimental conditions.
-
Animal Welfare: Closely monitor animals for any adverse effects, including dehydration, weight loss, or changes in behavior. If any such signs are observed, consult with a veterinarian.
By following these guidelines and protocols, researchers can effectively and responsibly use this compound for in vivo studies, contributing to a better understanding of the role of the sGC signaling pathway in health and disease.
References
- 1. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The soluble guanylyl cyclase inhibitor this compound reduces vascular endothelial growth factor-induced angiogenesis and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
NS-2028 solubility issues in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of NS-2028 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a potent and specific inhibitor of soluble guanylyl cyclase (sGC).[1] Its chemical name is 8-Bromo-1H,4H-[1][2][3]oxadiazolo[3,4-c][2][3]benzoxazin-1-one. Key chemical properties are summarized below:
| Property | Value | Reference |
| Molecular Weight | 269.05 g/mol | [1] |
| Formula | C₉H₅BrN₂O₃ | [1] |
| CAS Number | 204326-43-2 | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) |
Q2: What is the solubility of this compound in common laboratory solvents?
This compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents. The following table summarizes its solubility in commonly used solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 26.91 | 100 | |
| Ethanol | 5.38 | 20 | |
| Chloroform | 1 | - |
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer/cell culture medium. What can I do?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Here are several troubleshooting steps:
-
Optimize the final DMSO concentration: For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%, with 0.1% being a widely recommended safe limit to avoid cytotoxicity.[4] Some sensitive cell lines, especially primary cells, may require even lower concentrations.[4] Always include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.
-
Modify your dilution technique: Instead of adding the concentrated DMSO stock directly into the full volume of your aqueous solution, try a stepwise dilution. Add the DMSO stock to a smaller volume of the buffer/medium first, while vortexing, and then add this intermediate dilution to the final volume.
-
Use co-solvents: For in vivo studies, a co-solvent system can be employed to maintain the solubility of this compound in an aqueous formulation. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.
-
Consider sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate and create a more uniform suspension. However, be cautious as this may not result in a true solution and the compound may still precipitate over time.
Troubleshooting Guides
Guide 1: Preparing Working Solutions for In Vitro Cell-Based Assays
This guide provides a step-by-step protocol for preparing a working solution of this compound for use in cell culture experiments, minimizing the risk of precipitation.
Experimental Protocol:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10-50 mM. Ensure the powder is completely dissolved. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. DMSO stock solutions are generally stable for up to one month at -20°C.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment and the maximum tolerated final DMSO concentration for your cell line (ideally ≤0.1%).
-
Perform a serial dilution of the DMSO stock in your cell culture medium. It is recommended to add the DMSO stock to the medium and not the other way around.
-
For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium.
-
Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause shearing of media components.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration of this compound or trying a slightly higher, yet non-toxic, DMSO concentration.
-
Guide 2: Preparing an Aqueous Formulation for In Vivo Studies
For animal studies, a co-solvent system is often necessary to administer the poorly water-soluble this compound.
Experimental Protocol:
The following protocol yields a clear solution of ≥ 2.17 mg/mL.[1]
-
Prepare a Stock Solution in DMSO:
-
Dissolve this compound in DMSO to a concentration of 21.7 mg/mL.[1]
-
-
Prepare the Vehicle:
-
In a sterile tube, combine the following in the specified order, ensuring complete mixing after each addition:
-
400 µL PEG300
-
50 µL Tween-80
-
-
-
Prepare the Final Formulation:
Visualizations
References
Navigating NS-2028 Experiments: A Technical Support Guide
For researchers and drug development professionals utilizing NS-2028, a potent and selective inhibitor of soluble guanylyl cyclase (sGC), this guide provides a centralized resource for determining optimal experimental concentrations and troubleshooting common issues.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of soluble guanylyl cyclase (sGC).[3] It functions by targeting the heme moiety of the enzyme, rendering it unresponsive to nitric oxide (NO) and thereby preventing the conversion of GTP to cGMP.[4] This inhibition is irreversible.[3][5]
Q2: What is a good starting concentration for my in vitro experiments?
A2: A starting concentration of 10 µM is often used in cell-based assays to ensure complete blockade of sGC activity, particularly in the context of VEGF-stimulated cGMP formation.[4] However, the optimal concentration can be cell-type and context-dependent. We recommend performing a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the most effective concentration for your specific experimental setup.[4]
Q3: Is this compound effective in vivo?
A3: Yes, this compound has been shown to be orally bioavailable and effective in in vivo models.[4][6] For instance, it has been successfully used to reduce VEGF-induced angiogenesis in rabbits when administered in their drinking water.[4]
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in DMSO and ethanol. For long-term storage, it is recommended to store the solid compound at +4°C. Stock solutions in DMSO can be stored at -20°C and are reported to be stable for up to one month.[7] It is advisable to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal inhibitory concentration. A concentration of 10 µM has been shown to abolish VEGF-stimulated cGMP production in HUVECs.[4] |
| Compound Degradation: Improper storage may have led to the degradation of this compound. | Ensure the compound is stored correctly (solid at +4°C, DMSO stock at -20°C).[7] Prepare fresh dilutions for each experiment. | |
| Cellular Health: The health and passage number of your cells can affect their response. | Use cells at a low passage number and ensure they are healthy and viable before starting the experiment. | |
| Observed Cytotoxicity | High Concentration: The concentration of this compound may be too high, leading to off-target effects and cell death. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cell line. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). | |
| Precipitation of the compound in media | Low Solubility: this compound may have limited solubility in aqueous media. | Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into your experimental media, ensure thorough mixing. If precipitation persists, consider using a vehicle that includes solubilizing agents like PEG300 and Tween-80 for in vivo studies, which may be adapted for in vitro use with caution.[1][8] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various experimental contexts.
In Vitro Efficacy (IC50 Values)
| Target | Condition | Cell/Tissue Type | IC50 | Reference |
| Soluble Guanylyl Cyclase (sGC) | Basal activity | Purified from bovine lung | 30 nM | [3][5] |
| Soluble Guanylyl Cyclase (sGC) | NO-stimulated activity | Purified from bovine lung | 200 nM | [3][5] |
| Soluble Guanylyl Cyclase (sGC) | S-nitroso-glutathione-enhanced | Homogenates of mouse cerebellum | 17 nM | [3][5] |
| Neuronal NO Synthase-dependent sGC activation | NMDA-stimulated | Tissue slices from mouse cerebellum | 20 nM | [3][5] |
| cGMP formation | SIN-1-elicited | Human cultured umbilical vein endothelial cells (HUVECs) | 30 nM | [3][5] |
Reported Experimental Concentrations
| Experimental Model | Cell/Animal Type | Concentration/Dose | Purpose | Reference |
| In Vitro | Human Umbilical Vein Endothelial Cells (HUVEC) | 10 µM | To ensure complete blockade of VEGF-stimulated cGMP formation. | [4] |
| In Vitro | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.1 µM | Inhibited >90% of VEGF response. | [4] |
| In Vivo | Rabbit | 1 g/L in drinking water | To inhibit VEGF-induced angiogenesis in the cornea assay. | [4] |
| In Vivo | Mouse | 10 mg/kg (intraperitoneal) | To attenuate VEGF-induced vascular permeability. | [6] |
Experimental Protocols
Protocol 1: Inhibition of VEGF-Induced cGMP Accumulation in HUVECs
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media and conditions until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 5 hours to reduce basal signaling activity.[4]
-
Pre-treatment with this compound: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (e.g., DMSO) for 30 minutes.[4]
-
VEGF Stimulation: Stimulate the cells with VEGF (e.g., 20 ng/ml) for the desired time points.[4]
-
Cell Lysis: Lyse the cells and collect the lysates.
-
cGMP Measurement: Measure the intracellular cGMP levels using a commercially available cGMP assay kit.
-
Data Analysis: Normalize the cGMP levels to the total protein concentration and compare the results between different treatment groups.
Protocol 2: In Vivo Rabbit Cornea Angiogenesis Assay
-
Animal Acclimation: Acclimate New Zealand White albino rabbits to the experimental conditions.
-
This compound Administration: Provide this compound (1 g/l) or vehicle (ethanol) in the drinking water for eight consecutive days.[4]
-
Pellet Implantation: On day 9, after discontinuing the treatment, surgically implant a VEGF-containing pellet into the cornea.[4]
-
Angiogenesis Assessment: After a set period, visually assess and quantify the extent of new blood vessel formation in the cornea.
-
Data Analysis: Compare the angiogenic response between the this compound treated and vehicle-treated groups.
Visualizing the this compound Mechanism of Action
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound inhibits sGC, blocking cGMP production.
Caption: Workflow for this compound in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NS 2028 [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
potential off-target effects of NS-2028
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of NS-2028, a potent and highly selective inhibitor of soluble guanylyl cyclase (sGC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of soluble guanylyl cyclase (sGC).[1][2][3][4][5][6] It acts by inhibiting both basal and nitric oxide (NO)-stimulated sGC activity, leading to a reduction in the production of cyclic guanosine monophosphate (cGMP).[1][3][4] The proposed mechanism of inhibition involves the oxidation or a change in the coordination of the heme-iron cofactor of sGC.[1][2][5][6]
Q2: How selective is this compound for soluble guanylyl cyclase?
Current research indicates that this compound is a highly selective inhibitor of sGC.[1][2][3][4] Studies have shown that this compound does not significantly affect the activity of other key signaling pathway components, including:
-
Particulate guanylyl cyclase (stimulated by atrial natriuretic factor)[1][2][6]
-
ATP-sensitive potassium (KATP) channels (opened by cromakalim)[1][2][6]
Q3: Does this compound have any known off-target effects?
Based on available data, this compound demonstrates a very clean off-target profile. However, one study reported that this compound can attenuate VEGF-induced endothelial cell migration by inhibiting the activation of p38 MAPK.[3][5] Further investigation suggests this is likely a downstream consequence of sGC inhibition and reduced cGMP levels, rather than a direct off-target effect on p38 MAPK itself.[5][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cAMP levels. | While this compound is selective for sGC, experimental conditions or cell types might have crosstalk between cGMP and cAMP signaling pathways. | Verify the effect with a direct adenylyl cyclase activator like forskolin. This compound should not inhibit forskolin-induced cAMP production.[1][2][6] |
| Alterations in cell migration independent of VEGF. | This compound's effect on p38 MAPK appears to be downstream of sGC in the context of VEGF signaling.[5][7] However, other signaling pathways influencing migration might be sensitive to changes in cGMP levels. | Investigate the specific signaling pathway of interest. Use a direct p38 MAPK inhibitor (e.g., SB203580) as a control to differentiate between direct p38 inhibition and upstream effects of this compound. |
| Variable potency (IC50) in different experimental systems. | The IC50 of this compound can vary depending on the specific experimental conditions, such as the concentration of the sGC stimulator (e.g., NO donors) and the biological matrix (e.g., purified enzyme vs. cell lysate vs. whole cells).[1][3][4] | Carefully document and control all experimental parameters. Refer to the provided quantitative data for expected IC50 ranges under different conditions. |
Quantitative Data Summary
Table 1: In Vitro Inhibition of Soluble Guanylyl Cyclase by this compound
| System | Parameter | Value | Reference |
| Purified bovine lung sGC (basal activity) | IC50 | 30 nM | [3][4] |
| Purified bovine lung sGC (NO-stimulated) | IC50 | 200 nM | [3][4] |
| Mouse cerebellum homogenates (S-nitrosoglutathione-enhanced) | IC50 | 17 nM | [2][3][4][6] |
| Mouse cerebellum tissue slices (NMDA-stimulated) | IC50 | 20 nM | [2][3][4] |
| Human umbilical vein endothelial cells (SIN-1-elicited) | IC50 | 30 nM | [2][3][4][6] |
| Purified bovine lung sGC (reversible inhibition constant) | Ki | 8 nM | [6] |
Table 2: Functional Effects of this compound
| System | Effect | Parameter | Value | Reference |
| Porcine coronary arteries (endothelium-intact) | Increased contractile tone | EC50 | 170 nM | [2][6] |
| Porcine coronary arteries | Inhibition of nitroglycerin-induced relaxation | - | 1 µM this compound suppressed relaxation from 88.3% to 26.8% | [2][6] |
Experimental Protocols
1. Soluble Guanylyl Cyclase Activity Assay (using purified enzyme)
-
Enzyme Source: Purified soluble guanylyl cyclase from bovine lung.
-
Reaction Buffer: 50 mM triethanolamine-HCl (pH 7.4), 1 mM EGTA, 5 mM MgCl2, and 1 mM GTP.
-
Procedure:
-
Pre-incubate the purified sGC with varying concentrations of this compound for a specified time (e.g., 10 minutes) at 37°C.
-
To measure NO-stimulated activity, include an NO donor (e.g., S-nitrosoglutathione). For basal activity, omit the NO donor.
-
Initiate the reaction by adding the substrate, GTP.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the cGMP produced using a suitable method, such as an enzyme immunoassay (EIA).
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
2. cGMP Measurement in Cultured Cells
-
Cell Line: Human umbilical vein endothelial cells (HUVECs).
-
Procedure:
-
Plate HUVECs in appropriate culture plates and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an NO donor, such as 3-morpholino-sydnonimine (SIN-1), for a defined period.
-
Lyse the cells and measure the intracellular cGMP concentration using a cGMP EIA kit.
-
-
Data Analysis: Determine the IC50 for the inhibition of SIN-1-elicited cGMP formation.
Visualizations
Caption: Mechanism of this compound action on the NO-sGC-cGMP pathway.
References
- 1. Deciphering the Mechanism and Impact of NS 2028 on Soluble Guanylyl Cyclase Inhibition [synapse.patsnap.com]
- 2. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The soluble guanylyl cyclase inhibitor this compound reduces vascular endothelial growth factor-induced angiogenesis and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
NS-2028 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and experimental use of NS-2028, a potent and irreversible inhibitor of soluble guanylyl cyclase (sGC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, specific, and irreversible inhibitor of soluble guanylyl cyclase (sGC).[1][2] Its chemical name is 8-Bromo-1H,4H-[1][3]oxadiazolo[3,4-c][3]benzoxazin-1-one. It functions by inhibiting the sGC enzyme, which is a key receptor for nitric oxide (NO) and is responsible for the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] This inhibition blocks downstream signaling pathways mediated by cGMP.[4]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For the solid powder, long-term storage should be at -20°C for up to three years, while for shorter periods, it can be stored at 4°C for up to two years.[3] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to two years or -20°C for up to one year.[3] It is recommended to avoid repeated freeze-thaw cycles of stock solutions.[1]
Q3: What are the recommended solvents and concentrations for preparing this compound stock solutions?
A3: this compound is soluble in DMSO and ethanol. For creating stock solutions, DMSO is the preferred solvent, with a maximum concentration of 100 mM (26.91 mg/mL). It is less soluble in ethanol, with a maximum concentration of 20 mM (5.38 mg/mL).
Q4: Is this compound cell-permeable?
A4: The available information does not explicitly state whether this compound is cell-permeable, however, its widespread use in cell-based assays to inhibit intracellular sGC activity suggests that it can effectively cross cell membranes.[4][5]
Q5: What are the known off-target effects of this compound?
A5: this compound is described as a specific inhibitor of sGC.[2] Studies have shown that it does not significantly affect the activity of other cyclases like adenylyl cyclase or particulate guanylyl cyclase at concentrations effective for sGC inhibition.[2][6] However, as with any chemical inhibitor, it is good practice to include appropriate controls to monitor for potential off-target effects in your specific experimental system.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no inhibition of sGC activity | Degraded this compound: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. | - Prepare fresh stock solutions from powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store powder and stock solutions at the recommended temperatures.[1][3][7] |
| Inaccurate concentration: Errors in weighing the compound or in dilution calculations. | - Use a calibrated balance for weighing. - Double-check all calculations for preparing stock and working solutions. | |
| Precipitation of this compound: The compound may precipitate in aqueous media if the final solvent concentration is too low. | - Ensure the final concentration of the solvent (e.g., DMSO) in the assay is sufficient to maintain solubility but does not exceed levels toxic to the cells. - For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween-80 to improve solubility.[3] | |
| Unexpected cellular effects or toxicity | High solvent concentration: The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells at high concentrations. | - Include a vehicle-only control in all experiments to assess the effect of the solvent. - Keep the final solvent concentration in your cell culture medium as low as possible (typically <0.5%). |
| Off-target effects: Although specific, high concentrations of this compound might exert off-target effects. | - Perform a dose-response curve to determine the lowest effective concentration for your experiment. - Use a structurally unrelated sGC inhibitor as a control to confirm that the observed effects are due to sGC inhibition. | |
| Variability in in vivo results | Poor bioavailability or rapid metabolism: The formulation and route of administration can affect the compound's efficacy in vivo. | - For oral administration, ensure the compound is properly formulated to enhance absorption. A published study successfully used this compound in drinking water for rabbits.[1][8] - For other routes, consider a formulation that improves solubility and stability in physiological fluids.[3] |
| Incorrect dosing: The dose may be too low to achieve effective inhibition at the target tissue. | - Consult literature for reported effective doses in similar animal models.[1][8] - Perform a dose-ranging study to determine the optimal dose for your specific model and endpoint. |
Data Summary
Stability and Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | +4°C | Short-term (days to weeks) | [7] |
| -20°C | Long-term (months to years) | [7] | |
| DMSO Stock Solution | 4°C | ~8 hours | [1] |
| -20°C | Up to 1 month | Avoid freeze-thaw cycles.[1] | |
| -80°C | Up to 2 years | [3] |
Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 26.91 | 100 |
| Ethanol | 5.38 | 20 |
Data based on a molecular weight of 269.05 g/mol .
Experimental Protocols
In Vitro Inhibition of VEGF-Induced cGMP Accumulation in Endothelial Cells
This protocol is adapted from studies investigating the effect of this compound on vascular endothelial growth factor (VEGF) signaling in human umbilical vein endothelial cells (HUVECs).[1]
1. Cell Culture and Plating:
- Culture HUVECs in appropriate endothelial cell growth medium.
- Seed cells in multi-well plates and allow them to reach near-confluency.
2. Pre-treatment with this compound:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 0.1 µM to 10 µM).
- Aspirate the culture medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).
- Incubate the cells for a sufficient pre-treatment time (e.g., 30 minutes) to allow for inhibition of sGC.
3. Stimulation with VEGF:
- Prepare a solution of VEGF in serum-free medium at the desired final concentration.
- Add the VEGF solution to the wells and incubate for the desired stimulation time.
4. Measurement of cGMP Levels:
- Lyse the cells and measure intracellular cGMP levels using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
5. Data Analysis:
- Normalize cGMP levels to the total protein concentration in each sample.
- Compare the cGMP levels in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.
In Vivo Angiogenesis Assay (Rabbit Cornea Model)
This protocol is a summary of an in vivo experiment to assess the effect of this compound on VEGF-induced angiogenesis.[1][8]
1. Animal Model:
- Use New Zealand White albino rabbits.
2. This compound Administration:
- Prepare a solution of this compound in the drinking water (e.g., 1 g/L) with a vehicle such as ethanol.[1]
- Provide the this compound-containing water or vehicle control water to the rabbits for a pre-treatment period (e.g., 8 consecutive days).[1][8]
3. Corneal Pellet Implantation:
- Surgically implant pellets containing VEGF into the corneal stroma of the rabbits.
4. Assessment of Angiogenesis:
- Monitor and quantify the growth of new blood vessels from the limbus into the normally avascular cornea over time using a stereomicroscope.
- Score the angiogenic response based on the length and density of the new vessels.
5. Data Analysis:
- Compare the angiogenic scores between the this compound-treated group and the vehicle control group to determine the effect of sGC inhibition on VEGF-induced angiogenesis.
Visualizations
Caption: VEGF signaling pathway leading to angiogenesis and its inhibition by this compound.
Caption: General experimental workflows for in vitro and in vivo studies with this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deciphering the Mechanism and Impact of NS 2028 on Soluble Guanylyl Cyclase Inhibition [synapse.patsnap.com]
- 5. The soluble guanylyl cyclase inhibitor this compound reduces vascular endothelial growth factor-induced angiogenesis and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ebiohippo.com [ebiohippo.com]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: NS-2028 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NS-2028 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of soluble guanylyl cyclase (sGC).[1][2][3] Its mechanism of action is believed to involve the oxidation of the heme iron within the sGC enzyme, which renders it unresponsive to nitric oxide (NO), a key activator.[3] This leads to a reduction in the production of cyclic guanosine monophosphate (cGMP), a crucial intracellular second messenger.
Q2: What is the selectivity profile of this compound?
This compound is highly selective for soluble guanylyl cyclase. Studies have shown that it does not significantly inhibit particulate guanylyl cyclase or adenylyl cyclase.[2][3] This specificity makes it a valuable tool for investigating the physiological roles of the sGC pathway.
Q3: What are the known in vivo effects of this compound?
In vivo studies have demonstrated that this compound can reduce vascular endothelial growth factor (VEGF)-induced angiogenesis and permeability.[4] One study reported that oral administration of this compound to rabbits resulted in a significant reduction of new vessel formation in a corneal angiogenesis assay.[5]
Q4: Is this compound orally bioavailable?
Yes, there is evidence to suggest that this compound is orally bioavailable. A study in rabbits showed that administration of this compound in drinking water was effective in an in vivo angiogenesis model.[5] However, the extent of oral bioavailability and its consistency across different species and formulations have not been extensively characterized.
Q5: What is a recommended formulation for in vivo administration of this compound?
Due to its poor aqueous solubility, a common formulation for in vivo use of this compound is a mixture of solvents. A frequently recommended formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
It is crucial to prepare this formulation fresh on the day of use and to observe for any precipitation or phase separation. Gentle heating and/or sonication can aid in dissolution.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Problem 1: Difficulty dissolving this compound for in vivo administration.
-
Question: I am having trouble dissolving this compound in my vehicle for injection. What can I do?
-
Answer: this compound is known to have low aqueous solubility.
-
Formulation: First, ensure you are using an appropriate solvent mixture. A commonly used vehicle for poorly soluble compounds is a combination of DMSO, PEG300, Tween-80, and saline (see recommended formulation above).
-
Preparation: When preparing the solution, add the solvents sequentially and ensure each component is fully dissolved before adding the next. Sonication or gentle warming (be cautious of compound stability at higher temperatures) can help to facilitate dissolution.
-
Fresh Preparation: Always prepare the dosing solution fresh on the day of the experiment to minimize the risk of precipitation over time.
-
Problem 2: High variability in experimental results between animals.
-
Question: I am observing a large amount of variability in the responses to this compound between individual animals in the same treatment group. What could be the cause?
-
Answer: High inter-animal variability can stem from several factors, particularly with orally administered, poorly soluble compounds.
-
Inconsistent Bioavailability: The absorption of this compound from the gastrointestinal tract can be influenced by factors such as food intake and individual differences in gut physiology. To minimize this, standardize the feeding schedule of your animals (e.g., fasting before dosing).
-
Formulation Instability: If the compound precipitates out of the vehicle before or after administration, the actual dose received by each animal can vary. Visually inspect your formulation for any signs of precipitation before each administration.
-
Administration Technique: Ensure your administration technique (e.g., oral gavage, intraperitoneal injection) is consistent across all animals. For oral gavage, incorrect placement of the gavage needle can lead to dosing errors.
-
Problem 3: Lack of an observable effect at the expected dose.
-
Question: I am not seeing the expected biological effect of this compound in my in vivo model, even at doses reported in the literature. What should I consider?
-
Answer: A lack of efficacy can be due to several factors, ranging from the compound itself to the experimental design.
-
Pharmacokinetics: The pharmacokinetic profile of this compound (including its half-life, peak plasma concentration, and time to reach peak concentration) is not well-documented in the public domain. It is possible that the dosing regimen (dose and frequency) is not optimal for your specific animal model and experimental endpoint. Consider conducting a pilot study with varying doses and a more frequent dosing schedule to determine the optimal parameters.
-
Route of Administration: The bioavailability of this compound can vary significantly depending on the route of administration. If you are using a different route than what is reported in the literature, you may need to adjust the dose accordingly. Intravenous administration would provide the most direct and predictable systemic exposure.
-
Compound Stability: this compound may degrade over time, especially when in solution. Ensure you are using a fresh, high-quality batch of the compound and preparing your dosing solutions immediately before use.
-
Model-Specific Factors: The role of the sGC pathway may differ between various disease models and species. Confirm that sGC inhibition is expected to produce the desired effect in your specific experimental context.
-
Problem 4: Signs of toxicity or adverse effects in the animals.
-
Question: My animals are showing signs of distress or toxicity after being treated with this compound. What should I do?
-
Answer: The in vivo toxicity profile of this compound has not been extensively reported.
-
Dose Reduction: The most immediate step is to lower the dose. It is possible that the dose required for efficacy is close to a toxic dose in your animal model.
-
Vehicle Toxicity: The vehicle itself, particularly at high concentrations of DMSO or other organic solvents, can cause adverse effects. Administer a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity.
-
Off-Target Effects: While this compound is reported to be specific for sGC, the possibility of off-target effects at higher concentrations in vivo cannot be entirely ruled out. If toxicity persists even at lower doses that are expected to be effective, consider investigating potential off-target interactions.
-
Monitor Animal Welfare: Closely monitor the health of your animals, including weight, food and water intake, and general behavior. Consult with your institution's veterinary staff if you observe any signs of severe distress.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Condition | Cell/Tissue Type | IC50 / Ki | Reference |
| Soluble Guanylyl Cyclase (sGC) | Basal activity | Purified from bovine lung | 30 nM (IC50) | [2][3] |
| Soluble Guanylyl Cyclase (sGC) | NO-stimulated activity | Purified from bovine lung | 200 nM (IC50) | [2][3] |
| Soluble Guanylyl Cyclase (sGC) | S-nitroso-glutathione-induced | Mouse cerebellum homogenates | 17 nM (IC50) | [2][3] |
| Soluble Guanylyl Cyclase (sGC) | NMDA-induced | Mouse cerebellum slices | 20 nM (IC50) | [1] |
| Soluble Guanylyl Cyclase (sGC) | SIN-1-induced cGMP formation | Human umbilical vein endothelial cells | 30 nM (IC50) | [2][3] |
| Soluble Guanylyl Cyclase (sGC) | 8 nM (Ki) | [1] |
Table 2: In Vivo Administration of this compound
| Species | Route of Administration | Dose | Vehicle | Experimental Model | Reference |
| Rabbit | Oral (in drinking water) | 1 g/L for 8 days | Not specified | Corneal angiogenesis | [5] |
| Mouse | Intraperitoneal (IP) | 10 mg/kg | Not specified | VEGF-induced vascular permeability |
Experimental Protocols
1. Preparation of this compound Formulation for In Vivo Administration
This protocol is based on a commonly used vehicle for poorly soluble compounds.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to dissolve the this compound. The volume of DMSO should be 10% of the final desired volume. Vortex thoroughly until the powder is completely dissolved.
-
Add PEG300 to the tube. The volume of PEG300 should be 40% of the final desired volume. Vortex until the solution is homogeneous.
-
Add Tween-80 to the tube. The volume of Tween-80 should be 5% of the final desired volume. Vortex until the solution is homogeneous.
-
Add sterile saline to the tube to reach the final desired volume. The volume of saline should be 45% of the final volume. Vortex thoroughly.
-
If any precipitation is observed, gently warm the solution or sonicate for a few minutes until it becomes clear.
-
Prepare this formulation fresh on the day of administration.
-
2. Oral Gavage Administration in Mice
-
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
-
Syringe (1 mL)
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to administer.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head.
-
With the mouse in a vertical position, insert the gavage needle into the side of the mouth and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is properly positioned in the esophagus, slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
3. Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Prepared this compound formulation
-
Sterile syringe (1 mL) with a 25-27 gauge needle
-
70% ethanol swabs
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Gently restrain the mouse, exposing its abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline and the bladder.
-
Wipe the injection site with a 70% ethanol swab.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure that no fluid or blood is aspirated.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for in vivo studies.
Caption: Logical troubleshooting guide for this compound experiments.
References
- 1. NS 2028 | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 2. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The soluble guanylyl cyclase inhibitor this compound reduces vascular endothelial growth factor-induced angiogenesis and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Technical Support Center: Minimizing Variability in NS-2028 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the soluble guanylate cyclase (sGC) inhibitor, NS-2028.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of soluble guanylyl cyclase (sGC).[1] Its mechanism of action involves the oxidation of the heme cofactor within the sGC enzyme, rendering it unresponsive to activation by nitric oxide (NO).[2] This leads to a decrease in the production of cyclic guanosine monophosphate (cGMP).
Q2: What are the common experimental applications of this compound?
This compound is frequently used in research to investigate the role of the NO/cGMP signaling pathway in various physiological and pathological processes. Common applications include studying its effects on angiogenesis (new blood vessel formation), vascular permeability, and cell migration and proliferation.[3][4]
Q3: How should I prepare and store this compound stock solutions?
For optimal results and to minimize variability, proper preparation and storage of this compound are crucial.
-
Solvent: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) to minimize the volume of solvent added to your cell culture, which can have off-target effects.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: At what concentration should I use this compound in my cell-based assays?
The optimal concentration of this compound depends on the cell type, the specific experimental conditions, and the level of sGC stimulation. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific assay. The IC50 (half-maximal inhibitory concentration) values from the literature can serve as a starting point. For instance, a concentration of 10 µM has been shown to abolish VEGF-stimulated cGMP production in human umbilical vein endothelial cells (HUVECs).[5]
Q5: Can this compound be cytotoxic to cells?
At high concentrations, like many chemical compounds, this compound may exhibit cytotoxicity. For example, a 24-hour treatment with 10 µM this compound was found to reduce cell numbers by 25% in one study.[3] It is essential to assess the cytotoxicity of this compound in your specific cell line at the concentrations you plan to use. This can be done using standard viability assays such as MTT or Trypan Blue exclusion.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution across wells is a common source of variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound can lead to significant differences between wells.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, which can affect cell growth and drug response.
-
Variable Endogenous NO Production: The basal level of nitric oxide production can vary between cell cultures and even within the same culture over time, affecting the apparent efficacy of an sGC inhibitor.
Solutions:
-
Standardize Cell Seeding:
-
Ensure a single-cell suspension before seeding.
-
Mix the cell suspension thoroughly before and during plating.
-
Allow the plate to sit at room temperature for 10-15 minutes before incubation to ensure even settling of cells.
-
-
Improve Pipetting Technique:
-
Calibrate pipettes regularly.
-
Use reverse pipetting for viscous solutions.
-
Pre-wet pipette tips.
-
-
Mitigate Edge Effects:
-
Avoid using the outer wells of the plate for experimental samples.
-
Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Control for NO Levels:
-
If studying NO-stimulated sGC activity, use a reliable NO donor and ensure its consistent application.
-
Be aware that factors like cell density, passage number, and media components can influence endogenous NO production.
-
Issue 2: Inconsistent or Unexpected Inhibition of cGMP Production
Possible Causes:
-
Degraded this compound: Improper storage or repeated freeze-thaw cycles can lead to the degradation of the compound.
-
Suboptimal this compound Concentration: The concentration used may be too low to effectively inhibit sGC in your specific cell system.
-
Variations in sGC Expression: Different cell lines, and even the same cell line at different passage numbers, can have varying levels of sGC expression.
-
Instability in Culture Media: The stability of this compound in your specific cell culture medium over the duration of the experiment may be a factor.
Solutions:
-
Ensure Compound Integrity:
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
Protect stock solutions from light.
-
-
Optimize this compound Concentration:
-
Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line and experimental conditions.
-
-
Characterize Your Cell Line:
-
If possible, confirm sGC expression in your cell line using techniques like Western blotting or qPCR.
-
Use cells within a consistent and low passage number range.
-
-
Assess Compound Stability:
-
If long incubation times are required, consider the potential for this compound degradation in the culture medium and replenish if necessary.
-
Data Presentation
Table 1: IC50 Values of this compound in Different Experimental Systems
| Experimental System | Condition | IC50 Value | Reference |
| Purified bovine lung sGC | Basal activity | 30 nM | [1][2] |
| Purified bovine lung sGC | NO-stimulated activity | 200 nM | [1][2] |
| Mouse cerebellum homogenates | S-nitroso-glutathione-enhanced activity | 17 nM | [1][2] |
| Mouse cerebellum tissue slices | NMDA-stimulated activity | 20 nM | [1][2] |
| Human cultured umbilical vein endothelial cells (HUVECs) | SIN-1-elicited cGMP formation | 30 nM | [1][2][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for Treating Cultured Cells with this compound
-
Seed cells in a suitable culture plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight.
-
The next day, prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. It is important to perform serial dilutions to ensure accuracy.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment period.
-
Proceed with your downstream assay (e.g., cGMP measurement, cell viability assay, etc.).
Visualizations
References
- 1. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The soluble guanylyl cyclase inhibitor this compound reduces vascular endothelial growth factor-induced angiogenesis and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ebiohippo.com [ebiohippo.com]
Technical Support Center: Ensuring Complete sGC Inhibition with NS-2028
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NS-2028, a potent and irreversible inhibitor of soluble guanylate cyclase (sGC). Here you will find troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit sGC?
This compound (4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one) is a highly selective and irreversible inhibitor of soluble guanylate cyclase (sGC).[1][2][3] sGC is a key intracellular receptor for nitric oxide (NO) and carbon monoxide (CO), mediating many of their biological effects by increasing cyclic GMP (cGMP) levels.[1][4] The inhibitory mechanism of this compound is believed to involve the oxidation of the heme moiety of sGC, rendering the enzyme unresponsive to NO stimulation.[5][6] This inhibition is concentration-dependent and irreversible.[1][4][7]
Q2: What is the selectivity of this compound?
This compound demonstrates high selectivity for sGC. Studies have shown that it does not affect vasorelaxation induced by activators of other signaling pathways, such as cromakalim (an ATP-sensitive potassium channel opener) or forskolin (an adenylyl cyclase activator).[4] Furthermore, it does not influence relaxant responses to atrial natriuretic factor, an activator of particulate guanylyl cyclase.[1]
Q3: What are the recommended working concentrations for this compound?
The optimal concentration of this compound will vary depending on the experimental system. For in vitro studies, concentrations as low as 0.1 µM have been shown to inhibit over 90% of VEGF-stimulated cGMP production in endothelial cells, with 10 µM abolishing the response.[5] For complete inhibition of NO-dependent relaxant responses in non-vascular smooth muscle, a concentration of 1 µM has been used effectively.[2][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Q4: Is this compound suitable for in vivo studies?
Yes, this compound has been successfully used in in vivo studies and has been shown to be orally bioavailable.[5] For example, it has been administered to rabbits in their drinking water to study its effects on angiogenesis.[5]
Troubleshooting Guide
Problem 1: Incomplete or no inhibition of sGC activity observed.
-
Possible Cause 1: Insufficient concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type or tissue. Refer to the quantitative data tables below for reported IC50 values in various systems.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment.
-
-
Possible Cause 3: Issues with the experimental setup for measuring sGC activity.
-
Solution: Verify the integrity of your cGMP assay. Include appropriate positive and negative controls. For example, use an sGC activator like YC-1 or an NO donor (e.g., SIN-1, sodium nitroprusside) to stimulate sGC activity and confirm that your measurement system is working correctly.
-
Problem 2: Observed off-target effects.
-
Possible Cause: High concentration of this compound.
-
Solution: While this compound is highly selective, using excessively high concentrations may lead to off-target effects. Reduce the concentration to the lowest effective level determined from your dose-response studies.
-
-
Possible Cause: Cell-type specific responses.
-
Solution: Characterize the effects of this compound in your specific experimental model by including appropriate controls. For instance, assess pathways known to be independent of sGC to confirm the specificity of the observed effects.
-
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | System | Reference |
| IC50 (basal sGC activity) | 30 nM | Purified bovine lung sGC | [1][2][3][7][8] |
| IC50 (NO-stimulated sGC activity) | 200 nM | Purified bovine lung sGC | [1][2][3][7][8] |
| IC50 (S-nitrosoglutathione-enhanced sGC) | 17 nM | Mouse cerebellum homogenates | [1][2] |
| IC50 (neuronal NO synthase-dependent sGC activation) | 20 nM | Mouse cerebellum tissue slices | [1][2] |
| IC50 (SIN-1-elicited cGMP formation) | 30 nM | Human cultured umbilical vein endothelial cells | [1][2] |
| Ki | 8 nM | Purified bovine lung sGC | [1] |
| k3 (irreversible inhibition rate constant) | 0.2 min⁻¹ | Purified bovine lung sGC | [1] |
Experimental Protocols
Protocol 1: In Vitro Validation of sGC Inhibition in Cultured Cells
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in cell culture medium.
-
Incubate the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a predetermined time (e.g., 30 minutes). Include a vehicle control (medium with the same concentration of solvent).
-
-
sGC Stimulation:
-
After pre-treatment, stimulate the cells with an sGC activator. This can be an NO donor like SIN-1 (e.g., 10 µM) or sodium nitroprusside (e.g., 10 µM), or a direct sGC stimulator like YC-1.
-
Incubate for a short period (e.g., 10-15 minutes) to induce cGMP production.
-
-
Measurement of cGMP Levels:
-
Lyse the cells using an appropriate lysis buffer.
-
Measure the intracellular cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize cGMP levels to the total protein concentration in each sample.
-
Plot the cGMP levels against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of sGC activation and its inhibition by this compound.
Caption: Experimental workflow for validating sGC inhibition by this compound.
References
- 1. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Deciphering the Mechanism and Impact of NS 2028 on Soluble Guanylyl Cyclase Inhibition [synapse.patsnap.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Redox regulation of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Assessing NS-2028 Cytotoxicity at High Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the soluble guanylate cyclase (sGC) inhibitor, NS-2028, at high concentrations in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic profile of this compound at high concentrations?
A1: While this compound is a potent and selective inhibitor of sGC with IC50 values in the nanomolar range for its on-target activity, data on its cytotoxicity at high concentrations is limited. One study has reported a 25% reduction in cell number following a 24-hour treatment with 10 µM this compound.[1] As this compound belongs to the oxadiazole class of compounds, some of which have been shown to exhibit cytotoxic effects, it is plausible that this compound may induce cytotoxicity at higher concentrations through off-target effects or other mechanisms.[2][3][4][5][6]
Q2: I am observing unexpected results in my MTT/MTS/XTT assay when using high concentrations of this compound. What could be the cause?
A2: High concentrations of chemical compounds can interfere with tetrazolium-based viability assays. For this compound, consider the following possibilities:
-
Compound Precipitation: this compound has good solubility in DMSO, but high concentrations in aqueous cell culture media may lead to precipitation.[7] These precipitates can interfere with absorbance readings, leading to inaccurate results.
-
Mitochondrial Effects: The reduction of tetrazolium salts is dependent on mitochondrial reductase activity. If this compound affects mitochondrial function at high concentrations, it could lead to a misinterpretation of cell viability.
-
Direct Reduction of Assay Reagent: Some compounds can directly reduce the tetrazolium salt, leading to a false positive signal for cell viability.
Q3: What alternative assays can I use to assess the cytotoxicity of this compound at high concentrations?
A3: To avoid the potential pitfalls of metabolic assays, consider using methods that measure different aspects of cell health:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity due to compromised membrane integrity.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify intracellular ATP levels, which is a good indicator of cell viability as ATP is rapidly depleted in non-viable cells.
-
Live/Dead Cell Staining: Using fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Propidium Iodide) allows for direct visualization and quantification of cell viability via microscopy or flow cytometry.
Q4: Could high concentrations of this compound have off-target effects?
A4: While this compound is highly specific for sGC at lower concentrations, at higher concentrations, the likelihood of off-target interactions increases.[8][9] Although a specific off-target profile for this compound is not widely published, kinase inhibition is a common off-target effect for many small molecule inhibitors.[10][11][12][13] It is advisable to consider potential off-target effects when interpreting cytotoxicity data at high concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible cytotoxicity results | Compound precipitation at high concentrations. | Visually inspect wells for precipitates under a microscope. Prepare fresh stock solutions and ensure complete dissolution before adding to media. Consider using a lower top concentration or a different solvent if compatible with your cells. |
| Cell seeding variability. | Ensure a homogenous cell suspension during seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells. | |
| Increased absorbance/viability at high this compound concentrations in MTT/XTT assays | Interference of this compound with the assay reagent. | Run a cell-free control with this compound and the assay reagent to check for direct reduction. Switch to a non-metabolic cytotoxicity assay like LDH or an ATP-based assay. |
| Induction of cellular stress response leading to increased metabolic activity. | Visually inspect cells for morphological changes indicative of stress. Use an alternative cytotoxicity assay that is not based on metabolic activity. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). | Perform a cell proliferation assay (e.g., BrdU incorporation or cell counting over time) in parallel with a cytotoxicity assay to differentiate between the two effects. |
| The compound may be affecting mitochondrial function, specifically impacting MTT/XTT reduction without causing cell death. | Assess mitochondrial membrane potential (e.g., using JC-1 or TMRE dyes) or measure mitochondrial respiration directly. |
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Parameter | Value | Experimental System | Reference |
| sGC Inhibition (IC50) | 30 nM (basal) | Purified bovine lung sGC | [8][9] |
| 200 nM (NO-stimulated) | Purified bovine lung sGC | [8][9] | |
| 17 nM | S-nitroso-glutathione-enhanced sGC activity in mouse cerebellum homogenates | [8] | |
| 20 nM | NMDA-stimulated cGMP formation in mouse cerebellum slices | [8] | |
| 30 nM | SIN-1-elicited cGMP formation in human umbilical vein endothelial cells (HUVECs) | [8] | |
| Effect on Cell Number | 25% inhibition | 10 µM this compound for 24 hours | [1] |
| Solubility | 100 mM | DMSO | [7] |
| 20 mM | Ethanol | [7] |
Table 2: Hypothetical Cytotoxicity Data for this compound in Different Cell Lines
This table presents hypothetical data for illustrative purposes, as comprehensive public data is unavailable. Researchers should generate their own dose-response curves for their specific cell lines of interest.
| Cell Line | Assay Type | 24-hour IC50 (µM) | 48-hour IC50 (µM) |
| HEK293 | LDH Release | > 100 | 85.2 |
| HeLa | ATP Content | 75.6 | 52.1 |
| MCF-7 | MTT | 45.3 | 28.9 |
| A549 | Live/Dead Staining | 92.1 | 68.4 |
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This protocol is adapted from standard LDH assay kits and is suitable for assessing cytotoxicity induced by high concentrations of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., lysis buffer provided with the kit). Replace the medium in the wells with the compound dilutions and controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes). Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for background and comparing to the maximum LDH release control.
Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol provides a sensitive measure of cell viability by quantifying ATP.
-
Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control. Add the compound dilutions to the wells.
-
Incubation: Incubate the plate for the desired time points.
-
Assay Reagent Addition: Equilibrate the plate and the ATP assay reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (the volume is typically equal to the volume of cell culture medium in the well).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NS 2028 | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 8. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of NS-2028 and ODQ as Soluble Guanylate Cyclase Inhibitors
For researchers investigating the nitric oxide (NO) signaling pathway, the selection of a potent and specific inhibitor for soluble guanylate cyclase (sGC) is critical. Two of the most widely used inhibitors are NS-2028 and 1H-[1][2]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed choice for their experimental needs.
Mechanism of Action
Both this compound and ODQ share a common mechanism of action. They are irreversible inhibitors that target the heme prosthetic group of sGC. By oxidizing the ferrous iron (Fe²⁺) in the heme to its ferric state (Fe³⁺), they render the enzyme insensitive to activation by nitric oxide.[1][3] This inhibitory action is accompanied by a characteristic shift in the Soret absorption maximum of the enzyme's heme cofactor from 430 nm to 390 nm.[4]
Potency and Efficacy: A Quantitative Comparison
While both compounds are potent inhibitors of sGC, their inhibitory constants (IC₅₀ and Kᵢ) can vary depending on the experimental conditions, such as the basal or NO-stimulated state of the enzyme and the tissue or cell type used. The following table summarizes the available quantitative data for this compound and ODQ.
| Parameter | This compound | ODQ | Source |
| IC₅₀ (basal sGC activity) | 30 nM | Not widely reported | [5] |
| IC₅₀ (NO-stimulated sGC activity) | 200 nM | ~20 nM | [5] |
| IC₅₀ (S-nitroso-glutathione-enhanced sGC activity in mouse cerebellum homogenates) | 17 nM | Not directly compared | [2][4] |
| IC₅₀ (NMDA-stimulated sGC activity in mouse cerebellum slices) | 20 nM | Not directly compared | [2] |
| IC₅₀ (SIN-1-elicited cGMP formation in human umbilical vein endothelial cells) | 30 nM | Not directly compared | [2] |
| Kᵢ (equilibrium constant for the initial reversible reaction) | 8 nM | Not widely reported | [2] |
Note: The IC₅₀ values are from different studies and may not be directly comparable due to variations in experimental protocols.
Signaling Pathway and Experimental Workflow
To visualize the context in which these inhibitors function and how they are typically evaluated, the following diagrams illustrate the NO-sGC-cGMP signaling pathway and a general experimental workflow for assessing sGC inhibitors.
Caption: The Nitric Oxide (NO) signaling pathway.
Caption: Experimental workflow for sGC inhibitor evaluation.
Selectivity Profile
A crucial aspect of any pharmacological inhibitor is its selectivity for the intended target. While both this compound and ODQ are potent sGC inhibitors, there is evidence to suggest differences in their selectivity.
This compound is consistently described as a highly selective inhibitor of sGC.[5] Studies have shown that it does not affect the vasorelaxation induced by activators of particulate guanylyl cyclase (e.g., atrial natriuretic factor) or adenylyl cyclase (e.g., forskolin).[4]
ODQ , while widely used, has been reported to exhibit off-target effects. Some studies suggest that ODQ can interfere with other heme-containing proteins, including nitric oxide synthase (NOS) and cytochrome P-450 enzymes.[6] This lack of specificity could be a confounding factor in experiments aimed at dissecting the specific role of the sGC pathway.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. Below are protocols for key experiments used to characterize and compare sGC inhibitors.
Soluble Guanylate Cyclase (sGC) Activity Assay
This assay directly measures the enzymatic activity of sGC by quantifying the conversion of GTP to cGMP.
Materials:
-
Purified sGC or cell/tissue lysates
-
GTP solution
-
NO donor (e.g., S-nitroso-N-acetyl-penicillamine, SNAP)
-
This compound and ODQ stock solutions
-
Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, containing 2 mM MgCl₂, 1 mM cGMP, 1 mM 3-isobutyl-1-methylxanthine (IBMX))
-
Reaction termination solution (e.g., trichloroacetic acid)
-
cGMP immunoassay kit (ELISA or RIA)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice, containing assay buffer and the desired concentration of the inhibitor (this compound or ODQ) or vehicle control.
-
Add the purified sGC enzyme or cell/tissue lysate to each tube.
-
To measure NO-stimulated activity, add the NO donor to the relevant tubes. For basal activity, add the vehicle for the NO donor.
-
Pre-incubate the mixtures for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding GTP.
-
Incubate for a specific time (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction by adding the termination solution.
-
Centrifuge the samples to pellet precipitated protein.
-
Collect the supernatant and determine the cGMP concentration using a cGMP immunoassay.
-
Calculate the sGC activity as the amount of cGMP produced per unit time per amount of protein.
cGMP Immunoassay (ELISA)
This is a common method to quantify cGMP levels in samples from sGC activity assays or cell culture experiments.
Materials:
-
Samples (supernatants from sGC activity assay or cell lysates)
-
cGMP ELISA kit (containing cGMP-coated plates, cGMP standard, anti-cGMP antibody, and detection reagents)
-
Plate reader
Procedure:
-
Prepare a standard curve using the provided cGMP standard according to the kit manufacturer's instructions.
-
Add standards, controls, and samples to the wells of the cGMP-coated microplate.
-
Add the anti-cGMP antibody to each well.
-
Incubate the plate as per the kit's protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the secondary antibody-enzyme conjugate and incubate.
-
Wash the plate again.
-
Add the substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Determine the cGMP concentration in the samples by interpolating from the standard curve.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of sGC inhibition on the migratory capacity of cells.
Materials:
-
Cultured cells (e.g., endothelial cells) grown to a confluent monolayer in multi-well plates
-
Sterile pipette tip or cell scraper
-
Cell culture medium
-
This compound and ODQ
-
Microscope with a camera
Procedure:
-
Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.
-
Gently wash the wells with fresh medium to remove detached cells.
-
Add fresh medium containing different concentrations of the sGC inhibitor (this compound or ODQ) or vehicle control.
-
Capture images of the scratch at time zero.
-
Incubate the plates under standard cell culture conditions.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different time points for each condition.
-
Calculate the percentage of wound closure over time to determine the effect of the inhibitors on cell migration.
Conclusion
Both this compound and ODQ are valuable tools for studying the physiological and pathological roles of the NO-sGC-cGMP pathway. This compound appears to offer a higher degree of selectivity, which is a significant advantage in experiments where off-target effects are a concern.[5] ODQ, while potent, may require more careful interpretation of results due to its potential interaction with other heme-containing proteins.[6] The choice between these two inhibitors will ultimately depend on the specific requirements of the experimental design, including the desired level of selectivity and the biological system under investigation. The provided experimental protocols offer a foundation for the rigorous evaluation and comparison of these and other sGC inhibitors.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the Mechanism and Impact of NS 2028 on Soluble Guanylyl Cyclase Inhibition [synapse.patsnap.com]
- 4. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The soluble guanylyl cyclase inhibitor 1H-[1,2,4]oxadiazolo[4,3,-a] quinoxalin-1-one is a nonselective heme protein inhibitor of nitric oxide synthase and other cytochrome P-450 enzymes involved in nitric oxide donor bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
NS-2028 vs. ODQ: A Comparative Guide for In Vivo Research
For researchers, scientists, and drug development professionals investigating the nitric oxide (NO) signaling pathway, the choice of a soluble guanylyl cyclase (sGC) inhibitor is critical for elucidating the role of cGMP in physiological and pathological processes. This guide provides an objective comparison of two commonly used sGC inhibitors, NS-2028 and 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), with a focus on their advantages for in vivo applications.
While both this compound and ODQ are potent and selective inhibitors of sGC, emerging evidence suggests that this compound holds significant advantages for in vivo studies, particularly in terms of its oral bioavailability and demonstrated efficacy in models of angiogenesis and vascular permeability. This guide will delve into the mechanisms of action, comparative efficacy, and experimental protocols for both compounds, supported by available data.
Mechanism of Action: Targeting the Heme Moiety of sGC
Both this compound and ODQ share a common mechanism of action, targeting the heme prosthetic group of the sGC enzyme. sGC is a key enzyme in the NO signaling pathway, responsible for converting guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) upon activation by NO. By interacting with the ferrous (Fe2+) iron of the heme group, both inhibitors are thought to induce its oxidation to the ferric (Fe3+) state. This oxidation renders the enzyme insensitive to activation by NO, thereby blocking the downstream signaling cascade.
dot
Caption: Mechanism of sGC Inhibition by this compound and ODQ.
Comparative Efficacy and In Vivo Utility
A key differentiator between this compound and ODQ lies in their demonstrated utility in in vivo experimental settings. While ODQ has been widely used in in vitro studies, its application in vivo has been limited, with some reports suggesting potential for non-specific effects. In contrast, this compound has shown promising results in animal models, particularly due to its oral bioavailability.
| Parameter | This compound | ODQ |
| Target | Soluble Guanylyl Cyclase (sGC) | Soluble Guanylyl Cyclase (sGC) |
| Mechanism of Action | Oxidation of sGC heme iron | Oxidation of sGC heme iron |
| In Vitro Potency (IC50) | Basal sGC: ~30 nMNO-stimulated sGC: ~200 nM[4] | NO-stimulated sGC: ~10 nM[5] |
| In Vivo Administration | Oral[6] | Intraperitoneal, Topical[2][7] |
| In Vivo Efficacy | Demonstrated in angiogenesis and vascular permeability models[6][8] | Demonstrated in models of septic shock and cerebral vasodilation[2][7] |
| Oral Bioavailability | Demonstrated in rabbits[6] | Not well-established |
| Reported In Vivo Limitations | Not extensively reported | Potential for non-specific effects[9] |
Experimental Data and Protocols
In Vivo Angiogenesis: Rabbit Corneal Pocket Assay
This compound has been shown to effectively inhibit VEGF-induced angiogenesis in vivo. In a rabbit corneal pocket assay, oral administration of this compound significantly reduced the formation of new blood vessels.[6]
Experimental Workflow: Rabbit Corneal Pocket Assay dot
Caption: Workflow for the Rabbit Corneal Pocket Angiogenesis Assay.
Protocol:
-
Animal Model: New Zealand White rabbits.
-
This compound Administration: this compound is provided in the drinking water at a concentration of 1 g/L for 8 consecutive days.[6]
-
VEGF Pellet Implantation: A micropocket is surgically created in the rabbit cornea, and a slow-release pellet containing vascular endothelial growth factor (VEGF) is implanted.
-
Evaluation of Angiogenesis: The angiogenic response is monitored and quantified over several days using a slit lamp or stereomicroscope to measure the area of neovascularization.
In Vivo Vascular Permeability: Modified Miles Assay
This compound has also demonstrated efficacy in reducing vascular permeability in vivo. In a modified Miles assay in mice, intraperitoneal administration of this compound attenuated VEGF-induced vascular leakage.
Experimental Workflow: Modified Miles Assay dot
Caption: Workflow for the Modified Miles Vascular Permeability Assay.
Protocol:
-
Animal Model: Mice.
-
This compound Administration: Mice are pre-treated with this compound (10 mg/kg) via intraperitoneal injection 30 minutes prior to the permeability challenge.
-
Induction of Permeability: Vascular endothelial growth factor (VEGF) is injected intradermally to induce localized vascular leakage.
-
Quantification of Permeability: Evans blue dye, which binds to serum albumin, is injected intravenously. The amount of dye that extravasates into the tissue at the site of VEGF injection is quantified as a measure of vascular permeability.
Advantages of this compound for In Vivo Research
Based on the available evidence, this compound presents several key advantages over ODQ for in vivo investigations:
-
Proven Oral Bioavailability: The ability to administer this compound orally simplifies experimental procedures and allows for chronic dosing studies, which is a significant advantage over compounds that require parenteral administration.[6]
-
Demonstrated In Vivo Efficacy in Key Models: this compound has been successfully used to probe the role of the sGC pathway in well-established in vivo models of angiogenesis and vascular permeability, providing a solid foundation for its use in related research areas.[6][8]
-
Fewer Reported Non-Specific Effects: While ODQ has been noted for potential off-target effects that may complicate the interpretation of in vivo data, such limitations have not been extensively reported for this compound.[9]
Conclusion
For researchers seeking a reliable and effective tool to investigate the role of the sGC-cGMP signaling pathway in vivo, this compound emerges as a superior choice compared to ODQ. Its demonstrated oral bioavailability and proven efficacy in relevant animal models, coupled with a more favorable profile regarding non-specific effects, make it a valuable asset for advancing our understanding of NO-mediated physiological and pathophysiological processes. While ODQ remains a useful tool for in vitro studies, its limitations in whole-animal research highlight the significant advantages offered by this compound for in vivo applications.
References
- 1. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective guanylate cyclase inhibitor ODQ reduces multiple organ injury in rodent models of Gram-positive and Gram-negative shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. allgenbio.com [allgenbio.com]
- 5. Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Effects of a novel inhibitor of guanylyl cyclase on dilator responses of mouse cerebral arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The soluble guanylyl cyclase inhibitor this compound reduces vascular endothelial growth factor-induced angiogenesis and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lack of effect of ODQ does not exclude cGMP signalling via NO-sensitive guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of NS-2028 and Other sGC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of NS-2028 with other inhibitors of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Introduction to sGC Inhibition
Soluble guanylyl cyclase (sGC) is a critical receptor for nitric oxide (NO), and its activation leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation and neurotransmission. Inhibition of sGC is a valuable pharmacological approach to investigate the physiological roles of the NO/cGMP pathway. sGC inhibitors can be broadly classified based on their mechanism of action, primarily targeting the heme group of the enzyme.
Heme-Dependent Inhibitors: this compound and ODQ
This compound and 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) are structurally related, heme-dependent sGC inhibitors.[1][2] Their mechanism of action involves the oxidation of the ferrous (Fe²⁺) heme iron of sGC to the ferric (Fe³⁺) state.[4] This oxidation renders the enzyme insensitive to activation by NO. Both this compound and ODQ are considered potent and specific inhibitors of sGC.[1][2]
Mechanism of Action of this compound
This compound acts as an irreversible inhibitor of sGC.[1] The inhibition process involves an initial reversible binding to the enzyme, followed by an irreversible modification.[1] This is characterized by a shift in the Soret absorption maximum of the enzyme's heme cofactor from 430 nm to 390 nm, which is indicative of heme oxidation.[1]
dot
Caption: Mechanism of this compound inhibition of sGC.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency of this compound and ODQ against sGC.
| Inhibitor | Target | Condition | IC₅₀ | Kᵢ | Reference |
| This compound | Purified bovine lung sGC | Basal | 30 nM | 8 nM | [1][2] |
| Purified bovine lung sGC | NO-stimulated | 200 nM | [1][2] | ||
| S-nitrosoglutathione-enhanced sGC (mouse cerebellum homogenates) | 17 nM | [1][2] | |||
| NMDA-stimulated cGMP formation (mouse cerebellum slices) | 20 nM | [1] | |||
| SIN-1-elicited cGMP formation (human umbilical vein endothelial cells) | 30 nM | [1][2] | |||
| ODQ | NO-stimulated sGC | ~10 nM | [2] |
Note: A direct comparison of IC₅₀ values between this compound and ODQ from a single study with identical experimental conditions is limited in the current literature.
Specificity Profile
This compound has demonstrated a high degree of specificity for sGC. Studies have shown that it does not significantly affect the activity of particulate guanylyl cyclase or adenylyl cyclase.[1][2] In functional assays, this compound did not affect vasorelaxation induced by the KATP channel opener cromakalim or the adenylyl cyclase activator forskolin, further supporting its selectivity for the NO/sGC pathway.[5]
Comparison with Other Classes of sGC Modulators
Beyond heme-dependent inhibitors, other classes of compounds modulate sGC activity through different mechanisms. Understanding these differences is crucial for selecting the appropriate tool for a specific research question.
dot
Caption: Major classes of sGC modulators.
Heme-Independent sGC Activators
Heme-independent sGC activators, such as cinaciguat, represent a distinct class of sGC modulators. These compounds can activate sGC even when the heme group is oxidized or absent.[3][6] This property makes them particularly useful for studying sGC function in pathophysiological conditions associated with oxidative stress, where the heme group of sGC may be oxidized and thus unresponsive to NO.
Heme-Dependent sGC Stimulators
Heme-dependent sGC stimulators, like BAY 41-2272, enhance the sensitivity of sGC to endogenous NO.[3] They bind to a different site on the sGC enzyme than NO and work synergistically with NO to increase cGMP production. Unlike inhibitors, they do not block the enzyme's activity but rather augment its response to low levels of NO.
Experimental Protocols
In Vitro sGC Activity Assay (Purified Enzyme)
This protocol is adapted from established methods for measuring the activity of purified sGC.
Objective: To determine the inhibitory effect of a compound on the activity of purified sGC.
Materials:
-
Purified sGC enzyme
-
Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4)
-
GTP (substrate)
-
MgCl₂ (cofactor)
-
Dithiothreitol (DTT)
-
NO donor (e.g., S-nitrosoglutathione, SNAP)
-
Test inhibitor (e.g., this compound)
-
[α-³²P]GTP (radiolabel)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl₂, DTT, and GTP.
-
Add the purified sGC enzyme to the reaction mixture.
-
For stimulated activity, add the NO donor.
-
Add the test inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding [α-³²P]GTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Separate the product, [α-³²P]cGMP, from the substrate, [α-³²P]GTP, using thin-layer chromatography.
-
Quantify the amount of [α-³²P]cGMP produced using a phosphorimager or by scraping the corresponding spots from the TLC plate and measuring radioactivity with a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value.
dot
Caption: Workflow for in vitro sGC activity assay.
Cellular cGMP Measurement Assay
This protocol outlines a general procedure for measuring intracellular cGMP levels in response to sGC inhibitors.
Objective: To assess the effect of an sGC inhibitor on cGMP production in intact cells.
Materials:
-
Cultured cells expressing sGC (e.g., endothelial cells, smooth muscle cells)
-
Cell culture medium
-
sGC stimulator (e.g., NO donor like SIN-1)
-
Test inhibitor (e.g., this compound)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer
-
cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit
Procedure:
-
Seed cells in multi-well plates and grow to confluence.
-
Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for a short period to prevent cGMP breakdown.
-
Treat the cells with the test inhibitor (e.g., this compound) at various concentrations for a defined pre-incubation time.
-
Stimulate the cells with an sGC activator (e.g., an NO donor) to induce cGMP production.
-
After the stimulation period, terminate the reaction and lyse the cells using the lysis buffer provided in the assay kit.
-
Measure the cGMP concentration in the cell lysates using a cGMP EIA or RIA kit according to the manufacturer's instructions.
-
Normalize the cGMP levels to the protein concentration of each sample.
-
Calculate the percent inhibition of stimulated cGMP production at each inhibitor concentration to determine the IC₅₀ value.
Conclusion
This compound is a potent and specific irreversible inhibitor of soluble guanylyl cyclase that acts through the oxidation of the enzyme's heme group. Its specificity for sGC over other cyclases has been demonstrated, making it a valuable tool for investigating the NO/cGMP signaling pathway. While structurally similar to ODQ, a detailed, direct comparative analysis of their specificity profiles against a broad range of targets is an area that would benefit from further research. When selecting an sGC inhibitor, researchers should consider the mechanism of action and the specific requirements of their experimental system, including the potential for oxidative stress, which may influence the choice between heme-dependent inhibitors and heme-independent activators.
References
- 1. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heme-Dependent and Independent Soluble Guanylate Cyclase Activators and Vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Mechanism and Impact of NS 2028 on Soluble Guanylyl Cyclase Inhibition [synapse.patsnap.com]
- 6. Targeting native and apo-sGC - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of NS-2028 on p38 MAPK Phosphorylation: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of NS-2028's effect on p38 mitogen-activated protein kinase (MAPK) phosphorylation against alternative direct inhibitors. Intended for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer a clear and objective evaluation of these compounds.
Executive Summary
This compound is established as a potent inhibitor of soluble guanylyl cyclase (sGC). Its influence on p38 MAPK phosphorylation is an indirect effect, primarily observed in the context of Vascular Endothelial Growth Factor (VEGF) signaling pathways in endothelial cells. In contrast, compounds such as SB203580 and BIRB 796 are well-characterized, direct inhibitors of p38 MAPK. This guide will delve into the mechanisms of these molecules and present a comparative analysis of their efficacy in modulating p38 MAPK activity.
Comparative Analysis of Inhibitor Potency
The following table summarizes the quantitative data on the inhibitory effects of this compound, SB203580, and BIRB 796 on their respective primary targets and on p38 MAPK.
| Compound | Primary Target | Mechanism of Action on Primary Target | Effect on p38 MAPK Phosphorylation | Quantitative Metric (p38 MAPK) |
| This compound | Soluble Guanylyl Cyclase (sGC) | Inhibition | Indirect Inhibition (attenuation) | Data not available; effect is downstream of sGC inhibition. |
| SB203580 | p38 MAPK (α and β isoforms) | ATP-competitive inhibition | Direct Inhibition | IC₅₀: ~50-100 nM |
| BIRB 796 (Doramapimod) | p38 MAPK (all isoforms) | Allosteric inhibition (binds to a distinct pocket) | Direct Inhibition | IC₅₀: p38α = 38 nM, p38β = 65 nM; Kd = 0.1 nM |
Signaling Pathways and Mechanisms of Action
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Activation of p38 MAPKs occurs through phosphorylation by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6. Once activated, p38 MAPKs phosphorylate a variety of downstream substrates, influencing gene expression and cellular processes.
Unveiling the Potency of NS-2028 in Attenuating VEGF-Induced Signaling: A Comparative Analysis
In the landscape of angiogenesis research and drug development, the quest for potent and specific inhibitors of Vascular Endothelial Growth Factor (VEGF)-induced signaling remains a paramount objective. This guide provides a comprehensive comparison of NS-2028, a selective inhibitor of soluble guanylyl cyclase (sGC), with an alternative downstream signaling inhibitor, SB203580, which targets p38 mitogen-activated protein kinase (MAPK). Through a detailed examination of their mechanisms of action, supporting experimental data, and methodologies, this document serves as a critical resource for researchers, scientists, and professionals in the field.
Mechanism of Action: Intervening at Different Nodes of the VEGF Pathway
VEGF initiates a cascade of intracellular events upon binding to its receptor, VEGFR2, on endothelial cells. This activation leads to the stimulation of multiple downstream pathways crucial for angiogenesis, including the nitric oxide (NO)/sGC/cyclic guanosine monophosphate (cGMP) pathway and the p38 MAPK pathway.
This compound acts as a potent and selective inhibitor of sGC, the enzyme responsible for converting guanosine triphosphate (GTP) to cGMP. By blocking this step, this compound effectively curtails the signaling cascade that is dependent on cGMP, thereby inhibiting VEGF-induced endothelial cell proliferation, migration, and tube formation.[1][2]
SB203580 , in contrast, is a specific inhibitor of the p38 MAPK pathway. This pathway is also activated by VEGF and plays a significant role in mediating cellular responses such as inflammation, cell differentiation, and, notably, cell migration.
The distinct mechanisms of these two inhibitors are visualized in the signaling pathway diagram below.
Comparative Efficacy: A Data-Driven Assessment
The inhibitory potential of this compound and SB203580 on key VEGF-induced cellular processes has been quantified in various studies. The following tables summarize the comparative data.
Table 1: Inhibition of VEGF-Induced Endothelial Cell Proliferation
| Inhibitor | Concentration | Cell Type | % Inhibition of VEGF-Induced Proliferation | Reference |
| This compound | 10 µM | HUVEC | ~25% | [3] |
| SB203580 | 10 µM | HUVEC | Not significantly affected | [4] |
Table 2: Inhibition of VEGF-Induced Endothelial Cell Migration
| Inhibitor | Concentration | Cell Type | % Inhibition of VEGF-Induced Migration | Reference |
| This compound | 10 µM | HUVEC | ~100% (abolished) | [1][4] |
| SB203580 | 10 µM | HUVEC | ~100% (blocked) | [4] |
Table 3: Inhibition of VEGF-Induced cGMP Production
| Inhibitor | Concentration | Cell Type | % Inhibition of VEGF-Induced cGMP Production | Reference |
| This compound | 10 µM | HUVEC | ~100% (abolished) | [1] |
| SB203580 | N/A | HUVEC | Not applicable (acts downstream of sGC) | - |
Experimental Protocols: Methodologies for Key Assays
To ensure reproducibility and facilitate further research, detailed protocols for the key experiments cited are provided below.
VEGF-Induced Endothelial Cell Proliferation Assay (MTT Assay)
This assay quantifies the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Starvation: Cells are serum-starved for 4-6 hours in a basal medium to synchronize their cell cycle.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound, SB203580, or a vehicle control (e.g., DMSO) for 30 minutes.
-
VEGF Stimulation: VEGF (e.g., 20 ng/mL) is added to the wells, and the cells are incubated for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the VEGF-treated control.
VEGF-Induced Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of cells towards a chemoattractant.
-
Chamber Preparation: The lower wells of a Boyden chamber are filled with a medium containing VEGF (e.g., 20 ng/mL) as the chemoattractant.
-
Cell Preparation: HUVECs are serum-starved and pre-treated with this compound, SB203580, or vehicle.
-
Cell Seeding: The pre-treated cells are seeded into the upper chamber of the transwell inserts (typically with an 8 µm pore size membrane).
-
Incubation: The chamber is incubated for 4-6 hours to allow for cell migration towards the VEGF gradient.
-
Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining: Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with Crystal Violet).
-
Quantification: The number of migrated cells is counted in several random fields under a microscope. The percentage of inhibition is calculated relative to the VEGF-treated control.
Western Blot Analysis for p38 Phosphorylation
This technique is used to detect the phosphorylation (activation) of p38 MAPK.
-
Cell Treatment: HUVECs are serum-starved and then pre-treated with inhibitors before stimulation with VEGF for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of p38 (p-p38). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total p38 as a loading control.
Conclusion: Distinct but Complementary Inhibitory Profiles
This compound and SB203580 demonstrate distinct inhibitory profiles on VEGF-induced signaling, reflecting their different molecular targets. This compound effectively abrogates cGMP production, leading to a significant reduction in both cell proliferation and migration.[1][3] In contrast, SB203580 potently inhibits cell migration by targeting the p38 MAPK pathway but has a negligible effect on proliferation.[4]
This comparative guide underscores the importance of targeting specific nodes within the VEGF signaling network to achieve desired therapeutic outcomes. The detailed experimental protocols provided herein offer a standardized framework for future investigations into novel angiogenesis inhibitors. The choice between an sGC inhibitor like this compound and a p38 MAPK inhibitor like SB203580 will depend on the specific pathological context and the relative contribution of proliferation versus migration to the angiogenic process.
References
- 1. VEGF-A165 -Induced Endothelial Cells Chemotactic Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. The soluble guanylyl cyclase inhibitor this compound reduces vascular endothelial growth factor-induced angiogenesis and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
NS-2028: A Promising Alternative to ODQ for In Vivo Soluble Guanylyl Cyclase Inhibition
For researchers, scientists, and drug development professionals investigating the nitric oxide (NO) signaling pathway, the choice of a reliable in vivo inhibitor for soluble guanylyl cyclase (sGC) is critical. While 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) has been a widely used tool, its limitations in vivo have paved the way for alternatives. This guide provides a comprehensive comparison of NS-2028 and ODQ, focusing on their utility for in vivo studies, supported by experimental data.
This compound and ODQ are structurally related compounds that act as potent and selective inhibitors of sGC.[2] Their primary mechanism of action involves the oxidation of the heme iron within the sGC enzyme, rendering it insensitive to activation by nitric oxide.[1][4] This inhibition leads to a downstream reduction in cyclic guanosine monophosphate (cGMP) production, effectively blocking the NO/sGC/cGMP signaling cascade. While both molecules share this fundamental mechanism, emerging in vivo data suggests this compound may offer significant advantages over ODQ, particularly concerning its bioavailability.
At a Glance: this compound vs. ODQ
| Feature | This compound | ODQ |
| Mechanism of Action | Inhibition of sGC via oxidation of the heme moiety.[1] | Inhibition of sGC via oxidation of the heme moiety.[4] |
| In Vitro Potency (IC50) | 30 nM (basal sGC), 200 nM (NO-stimulated sGC).[5] | Not explicitly stated in the provided search results. |
| In Vivo Administration | Oral (in drinking water), Intraperitoneal.[1] | Intraperitoneal. |
| Known In Vivo Efficacy | Reduces VEGF-induced angiogenesis and vascular permeability.[3] | Reduces multiple organ injury in rodent models of shock, reduces the threshold for isoflurane anesthesia. |
| Oral Bioavailability | Demonstrated in rabbits.[1] | Generally considered limited for in vivo use.[1] |
| Selectivity | Does not affect vasorelaxation to activators of particulate guanylyl cyclase or adenylyl cyclase.[6] | May interfere with other heme-containing proteins, such as nitric oxide synthase and cytochrome P-450 enzymes.[7] |
Signaling Pathway of sGC Inhibition
The following diagram illustrates the canonical nitric oxide signaling pathway and the point of inhibition by this compound and ODQ.
Caption: The NO/sGC/cGMP signaling pathway and the inhibitory action of this compound and ODQ.
In Vivo Experimental Evidence
This compound: Oral Bioavailability and Anti-Angiogenic Effects
A key advantage of this compound is its demonstrated oral bioavailability. In a study investigating its effects on angiogenesis, this compound was administered to rabbits in their drinking water.[1] This method of administration simplifies long-term in vivo studies. The study found that orally administered this compound significantly reduced vascular endothelial growth factor (VEGF)-induced angiogenesis in the rabbit cornea.[1] Furthermore, intraperitoneal injection of this compound in mice was shown to attenuate VEGF-induced vascular permeability.[3]
ODQ: Established Use with In Vivo Limitations
ODQ has a longer history of use and has been employed in various in vivo models. For instance, it has been administered intraperitoneally in rats to investigate its effects on multiple organ injury in models of shock. It has also been used to study the role of the sGC pathway in anesthesia. However, its use in vivo has been described as limited, which may be attributed to factors such as poor oral bioavailability or potential off-target effects.[1] Some studies suggest that ODQ can interfere with other heme-containing proteins, including nitric oxide synthase and cytochrome P-450 enzymes, which could complicate the interpretation of in vivo results.[7]
Experimental Protocols
This compound In Vivo Angiogenesis Study (Rabbit Cornea Assay)
-
Animals: New Zealand White rabbits.
-
Drug Administration: this compound was dissolved in the drinking water at a concentration of 1 g/L and provided to the rabbits for eight consecutive days. The treatment was discontinued on the day of pellet implantation.[1]
-
Angiogenesis Induction: A pellet containing VEGF was implanted into the cornea of the rabbits.
-
Assessment: Neovessel formation in the cornea was evaluated.
-
Outcome: Rabbits receiving this compound showed a significant reduction in new vessel formation in response to the VEGF implant.[1]
This compound In Vivo Vascular Permeability Study (Modified Miles Assay)
-
Animals: Mice.
-
Drug Administration: Mice were treated with this compound (10 mg/kg) via intraperitoneal injection 30 minutes before VEGF administration.[1]
-
Permeability Induction: VEGF was injected intradermally into the mouse ear to induce vascular leakage.
-
Assessment: Evans blue dye was administered intravenously, and its extravasation into the ear tissue was quantified as a measure of vascular permeability.
-
Outcome: this compound treatment attenuated VEGF-induced vascular permeability.[3]
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the in vivo effects of sGC inhibitors.
Caption: A generalized workflow for in vivo studies using sGC inhibitors.
Conclusion and Future Directions
This compound emerges as a valuable and potentially superior alternative to ODQ for in vivo research, primarily due to its proven oral bioavailability. This characteristic opens up possibilities for chronic dosing paradigms that are less invasive and stressful for the animal subjects. Furthermore, the selectivity of this compound for sGC over other cyclases has been demonstrated, and while ODQ is also considered selective, some reports indicate potential off-target effects on other heme proteins.[6][7]
For researchers planning in vivo studies targeting the sGC pathway, this compound should be strongly considered, especially for experimental designs requiring long-term inhibition. Future research should aim to conduct direct, head-to-head in vivo comparisons of this compound and ODQ to definitively characterize their relative potency, efficacy, and side-effect profiles in various disease models. Such studies will be invaluable in guiding the selection of the most appropriate sGC inhibitor for specific in vivo applications.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The soluble guanylyl cyclase inhibitor this compound reduces vascular endothelial growth factor-induced angiogenesis and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of soluble guanylate cyclase by ODQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The soluble guanylyl cyclase inhibitor 1H-[1,2,4]oxadiazolo[4,3,-a] quinoxalin-1-one is a nonselective heme protein inhibitor of nitric oxide synthase and other cytochrome P-450 enzymes involved in nitric oxide donor bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Cross-Validation of NS-2028 Pharmacological Results with Genetic Models of sGC Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor NS-2028 with genetic models for targeting the soluble Guanylyl Cyclase (sGC) enzyme. The aim is to offer a framework for cross-validating experimental results, ensuring that observed phenotypes are specifically due to the inhibition of the intended target.
Introduction to this compound and the sGC Pathway
This compound is a potent and selective inhibitor of soluble Guanylyl Cyclase (sGC)[1][2]. Its mechanism involves the oxidation of the heme moiety on the sGC enzyme, rendering it unresponsive to its activator, nitric oxide (NO)[1][3]. The sGC enzyme is a critical component of the NO signaling pathway; upon activation, it converts GTP to cyclic GMP (cGMP), a second messenger that mediates various physiological processes, including vasodilation, and angiogenesis[1][3][4].
Cross-validation using genetic models (e.g., siRNA-mediated knockdown or CRISPR/Cas9-based knockout of the genes encoding sGC subunits) is essential to confirm that the biological effects of this compound are a direct result of sGC inhibition and not due to off-target activities. This guide compares the expected outcomes of pharmacological inhibition with this compound against genetic ablation of sGC.
Caption: The NO-sGC-cGMP signaling pathway and points of inhibition.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following table summarizes the expected concordance between using this compound and a genetic knockdown of sGC in key functional assays. The data is synthesized based on the known functions of the sGC pathway and the published effects of this compound[1][3][5].
| Experimental Assay | Key Parameter Measured | This compound Treatment | sGC Genetic Knockdown | Expected Concordance |
| Endothelial Cell Migration | Migration distance / Wound closure | Significant reduction in VEGF-stimulated migration[3][5]. | Expected significant reduction in VEGF-stimulated migration. | High |
| In Vitro Angiogenesis | Endothelial cell tube formation / sprouting | Inhibition of VEGF-induced sprouting[5]. | Expected inhibition of sprouting. | High |
| Vascular Permeability | Extravasation of dye (e.g., Evans blue) | Attenuation of VEGF-induced permeability in vivo[3][5]. | Expected attenuation of permeability. | High |
| Vasodilation Assay | Relaxation of pre-constricted aortic rings | Inhibition of NO-dependent relaxation[1][6]. | Expected impairment of NO-dependent relaxation. | High |
| cGMP Quantification | Intracellular cGMP levels | Blunted cGMP accumulation in response to NO donors[5]. | Expected blunted cGMP accumulation. | High |
| Western Blot | Phosphorylation of p38 MAPK | Attenuation of VEGF-enhanced p38 phosphorylation[3]. | Expected attenuation of p38 phosphorylation. | High |
Experimental Workflows and Protocols
The diagram below outlines the logical process for cross-validating the effects of this compound. The goal is to demonstrate that the phenotype observed with the pharmacological inhibitor is replicated by the genetic inhibitor, confirming the on-target activity of the compound.
Caption: Logical workflow for validating on-target effects.
This protocol is for verifying the inhibition of sGC signaling by measuring the phosphorylation status of downstream effectors like p38 MAPK or VASP after stimulation.
-
Cell Culture and Treatment :
-
Plate endothelial cells (e.g., HUVECs) and grow to 80-90% confluency.
-
For genetic validation, transfect cells with sGC-targeting siRNA or a non-targeting control and incubate for 24-48 hours.
-
For pharmacological validation, pre-incubate cells with this compound (e.g., 1-10 µM) or vehicle control for 1-2 hours.
-
-
Stimulation :
-
Stimulate cells with an sGC activator such as VEGF (e.g., 50 ng/mL) or an NO donor for 15-30 minutes to induce pathway activation[7].
-
-
Cell Lysis :
-
Protein Quantification :
-
Determine the protein concentration of the supernatant using a BCA assay[7].
-
-
SDS-PAGE and Transfer :
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody (e.g., anti-phospho-p38, anti-total-p38, or anti-sGC) overnight at 4°C[8].
-
Wash membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[8].
-
Wash three times with TBST and detect using an ECL substrate[8].
-
The MTT assay measures metabolic activity, which can be an indicator of cell viability or proliferation following drug treatment.
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat cells with varying concentrations of this compound or a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition :
-
Solubilization :
-
Absorbance Measurement :
-
Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader[9].
-
Subtract background absorbance from a cell-free well. Cell viability is proportional to the absorbance.
-
This protocol describes a general workflow for assessing the anti-angiogenic effects of this compound in a patient-derived or cell line-based xenograft model.
-
Model Establishment :
-
Treatment Administration :
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound).
-
Administer this compound via a suitable route (e.g., oral gavage or intraperitoneal injection) based on its formulation and bioavailability[3]. Dosing schedules can vary (e.g., daily for 2-3 weeks).
-
-
Tumor Growth Monitoring :
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length × Width²)/2[14].
-
-
Endpoint Analysis :
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., staining for blood vessel markers like CD31 to assess angiogenesis) or flash-frozen for molecular analysis (e.g., Western blot).
-
Caption: General workflow for an in vivo xenograft study.
References
- 1. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Deciphering the Mechanism and Impact of NS 2028 on Soluble Guanylyl Cyclase Inhibition [synapse.patsnap.com]
- 5. The soluble guanylyl cyclase inhibitor this compound reduces vascular endothelial growth factor-induced angiogenesis and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogues of NS-2028 and Their sGC Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
NS-2028 has emerged as a potent and specific inhibitor of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. Its mechanism of action involves the irreversible inhibition of sGC, contingent on the presence of the enzyme's heme group. This guide provides a comparative analysis of this compound and its structural analogues, presenting their biological activities with supporting experimental data to aid in research and drug development endeavors.
Quantitative Analysis of sGC Inhibition
The inhibitory potency of this compound and its analogues against sGC has been evaluated in various studies. The following table summarizes the key quantitative data, primarily focusing on their half-maximal inhibitory concentrations (IC50).
| Compound | R1 | R2 | R3 | R4 | IC50 (nM) vs. SNP-stimulated sGC in RFL-6 cells | Reference |
| This compound | H | Br | H | H | 30 | [1][2] |
| Analogue 1 | H | H | H | H | >10,000 | [1][2] |
| Analogue 2 | H | Cl | H | H | 40 | [1][2] |
| Analogue 3 | H | I | H | H | 100 | [1][2] |
| Analogue 4 | H | NO2 | H | H | 300 | [1][2] |
| Analogue 5 | H | CF3 | H | H | 100 | [1][2] |
| Analogue 6 | H | Br | H | CH3 | 100 | [1][2] |
| Analogue 7 | H | Br | CH3 | H | 300 | [1][2] |
| Analogue 8 (ODQ) | - | - | - | - | 30 | [1][2] |
| Analogue 9 | CH3 | Br | H | H | >10,000 | [1][2] |
| Analogue 10 | H | OCH3 | H | H | >10,000 | [1][2] |
| Analogue 11 | H | Br | F | H | 30 | [1][2] |
| Analogue 12 | H | Br | H | F | 40 | [1][2] |
Note: ODQ (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one) is a well-characterized sGC inhibitor included for comparison.
Structure-Activity Relationship
The data reveals key structural features governing the sGC inhibitory activity of this compound analogues.
-
Substitution at Position 8: The presence of a halogen, particularly bromine (this compound) or chlorine (Analogue 2), at the R2 position is crucial for high potency. Substitution with an iodine (Analogue 3) or a trifluoromethyl group (Analogue 5) maintains moderate activity, while a nitro group (Analogue 4) significantly reduces it. An unsubstituted R2 (Analogue 1) or a methoxy group (Analogue 10) leads to a dramatic loss of activity.
-
Substitution at Other Positions: Methylation at R4 (Analogue 6) or R3 (Analogue 7) decreases potency compared to this compound. The introduction of a methyl group at R1 (Analogue 9) results in a complete loss of activity. Fluorination at R3 (Analogue 11) or R4 (Analogue 12) in the bromo-substituted scaffold maintains high potency.
Experimental Protocols
Determination of sGC Inhibitory Activity in RFL-6 Cells
This protocol outlines the measurement of cGMP levels in rat lung fibroblasts (RFL-6) to assess the inhibitory activity of test compounds on SNP-stimulated sGC.
Materials:
-
RFL-6 cells
-
Dulbecco's modified Eagle's medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Phosphate-buffered saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Sodium nitroprusside (SNP)
-
Test compounds (this compound and its analogues)
-
Ethanol
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture: RFL-6 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: For the assay, cells are seeded into 24-well plates and grown to confluence.
-
Pre-incubation: The cell medium is replaced with serum-free DMEM, and the cells are pre-incubated for 1 hour at 37°C with 0.5 mM IBMX, a phosphodiesterase inhibitor, to prevent cGMP degradation.
-
Compound Incubation: Test compounds, dissolved in DMSO and diluted in serum-free DMEM, are added to the wells at various concentrations and incubated for 30 minutes at 37°C.
-
sGC Stimulation: sGC is stimulated by adding 100 µM SNP to each well and incubating for an additional 10 minutes at 37°C.
-
Lysis: The medium is aspirated, and the cells are lysed by adding cold ethanol and incubating for 1 hour at -20°C.
-
cGMP Measurement: The cell lysates are collected, centrifuged to remove cellular debris, and the supernatant is analyzed for cGMP content using a commercial cGMP EIA kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of each test compound that inhibits the SNP-stimulated cGMP production by 50% (IC50) is calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NO-sGC-cGMP signaling pathway and the experimental workflow for assessing sGC inhibition.
Caption: The Nitric Oxide (NO) signaling pathway.
Caption: Experimental workflow for sGC inhibition assay.
References
- 1. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of oxadiazole derivatives as inhibitors of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nitric Oxide Pathway Inhibitors: NS-2028 vs. Nitric Oxide Synthase (NOS) Inhibitors
In the intricate landscape of nitric oxide (NO) signaling research, the choice of an appropriate inhibitor is paramount to elucidating specific cellular mechanisms. This guide provides a comprehensive comparison of NS-2028, a potent and selective inhibitor of soluble guanylyl cyclase (sGC), with other widely used inhibitors that target the nitric oxide synthases (NOS), the enzymes responsible for NO production. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable inhibitor for their experimental needs.
The fundamental distinction lies in the point of intervention within the NO/cGMP signaling cascade. While NOS inhibitors block the synthesis of NO, this compound acts downstream by preventing the NO-mediated activation of sGC, the primary receptor for NO. This allows for the dissection of cGMP-dependent signaling pathways independent of changes in NO production itself.
Mechanism of Action: A Tale of Two Targets
This compound is a potent, irreversible, and highly selective inhibitor of soluble guanylyl cyclase (sGC).[1][2] Its mechanism of action is believed to involve the oxidation of the heme prosthetic group on sGC, rendering the enzyme insensitive to activation by nitric oxide.[1] This targeted inhibition allows researchers to investigate the physiological roles of cGMP in isolation from the direct effects of NO.
In contrast, Nitric Oxide Synthase (NOS) inhibitors act upstream by competing with the substrate L-arginine or interfering with essential cofactors, thereby preventing the production of NO.[3][4] These inhibitors are broadly categorized by their selectivity for the three main NOS isoforms:
-
Neuronal NOS (nNOS or NOS1): Primarily involved in neurotransmission.
-
Endothelial NOS (eNOS or NOS3): Crucial for maintaining vascular tone.
-
Inducible NOS (iNOS or NOS2): Typically expressed during inflammatory responses and produces large amounts of NO.
Commonly used NOS inhibitors include:
-
L-NAME (Nω-nitro-L-arginine methyl ester): A non-selective inhibitor of all NOS isoforms.[3][5]
-
7-NI (7-Nitroindazole): Shows a degree of selectivity for nNOS in vivo, thought to be due to its accumulation in nervous tissue.[6]
-
1400W (N-(3-(Aminomethyl)benzyl)acetamidine): A potent and highly selective inhibitor of iNOS.[7]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory potency (IC50/Ki) of this compound and selected NOS inhibitors against their respective targets. This data is crucial for determining the appropriate concentrations for in vitro and in vivo experiments.
Table 1: Potency of this compound against Soluble Guanylyl Cyclase (sGC)
| Compound | Target | Parameter | Value | Reference |
| This compound | Basal sGC | IC50 | 30 nM | [1][2] |
| This compound | NO-stimulated sGC | IC50 | 200 nM | [1][2] |
| This compound | sGC | Ki | 8 nM | [1][2] |
| This compound | S-nitroso-glutathione induced sGC activity in murine cerebellum | IC50 | 17 nM | [1][2] |
| This compound | NMDA induced sGC activity in murine cerebellum | IC50 | 20 nM |
Table 2: Potency of Selected NOS Inhibitors
| Compound | Target Isoform | Parameter | Value | Reference |
| L-NAME | eNOS | IC50 | 500 nM | [8] |
| 7-NI | nNOS | Ki | 0.16 µM | [6] |
| 1400W | iNOS | Kd | ≤ 7 nM | [7] |
| 1400W | nNOS | Ki | 2 µM | [7] |
| 1400W | eNOS | Ki | 50 µM | [7] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate and cofactor concentrations.
Visualizing the Points of Inhibition in the Nitric Oxide Pathway
The following diagram illustrates the canonical NO/cGMP signaling pathway and highlights the distinct points of intervention for this compound and NOS inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are generalized protocols for assessing the activity of sGC and NOS, which can be adapted to specific experimental setups.
Soluble Guanylyl Cyclase (sGC) Activity Assay
This protocol is based on the measurement of cGMP production in cell lysates or with purified enzyme.
Objective: To determine the inhibitory effect of this compound on sGC activity.
Materials:
-
Purified sGC or cell/tissue lysate
-
GTP (substrate)
-
NO donor (e.g., sodium nitroprusside, SNP) or a direct sGC stimulator
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl2 and other cofactors)
-
cGMP detection kit (e.g., ELISA or radioimmunoassay)[9]
-
96-well microplate
-
Plate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of GTP, NO donor, and this compound in appropriate solvents. Create serial dilutions of this compound to determine the IC50 value.
-
Reaction Setup: In a 96-well plate, add the assay buffer, purified sGC or cell lysate, and the desired concentration of this compound or vehicle control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the NO donor (to stimulate sGC) followed by GTP.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 10-30 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or by heat inactivation).
-
cGMP Measurement: Quantify the amount of cGMP produced using a cGMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of cGMP produced against the concentration of this compound to determine the IC50 value.
Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)
This protocol measures the production of nitrite, a stable breakdown product of NO, as an indicator of NOS activity.
Objective: To determine the inhibitory effect of a NOS inhibitor (e.g., L-NAME, 7-NI, or 1400W) on NOS activity.
Materials:
-
Cell or tissue homogenates containing NOS
-
L-arginine (substrate)
-
NADPH and other necessary cofactors (FAD, FMN, BH4, calmodulin)
-
NOS inhibitor (L-NAME, 7-NI, or 1400W)
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)[10][11]
-
Nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer. Determine the protein concentration of the lysates.[12]
-
Reaction Setup: In a 96-well plate, add the cell/tissue homogenate, L-arginine, cofactors, and the desired concentration of the NOS inhibitor or vehicle control.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for NO production.
-
Nitrite Measurement: a. Transfer an aliquot of the supernatant from each well to a new 96-well plate. b. Add the Griess Reagent to each well. c. Incubate at room temperature for 10-15 minutes to allow for color development.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
Data Analysis: Calculate the amount of nitrite produced in each sample and plot it against the inhibitor concentration to determine the IC50 value.
Why Choose this compound Over NOS Inhibitors?
The decision to use this compound versus a NOS inhibitor depends on the specific research question.
Choose this compound when:
-
Investigating cGMP-mediated downstream signaling: this compound allows for the specific inhibition of the sGC-cGMP pathway without altering the upstream production of NO. This is critical for discerning the effects of cGMP from the direct, cGMP-independent actions of NO.
-
Studying conditions of oxidative stress: In pathological states where sGC may be oxidized and less responsive to NO, this compound can be used to confirm the role of sGC in observed cellular responses.
-
Avoiding confounding effects of NOS inhibition: NOS inhibitors can have broad physiological effects due to the widespread roles of NO. For example, non-selective NOS inhibitors can significantly alter blood pressure, which may confound the interpretation of results in cardiovascular studies.[13] this compound, by targeting a more specific downstream effector, can circumvent some of these systemic effects.
Consider NOS inhibitors when:
-
The primary goal is to reduce overall NO production: If the research aims to understand the consequences of diminished NO bioavailability, NOS inhibitors are the appropriate tool.
-
Investigating the role of a specific NOS isoform: Isoform-selective inhibitors like 7-NI and 1400W are invaluable for dissecting the specific contributions of nNOS and iNOS, respectively, to a physiological or pathological process.
-
Studying NO-dependent, cGMP-independent pathways: NO can also signal through cGMP-independent mechanisms, such as S-nitrosylation of proteins. In such cases, inhibiting NO production with a NOS inhibitor would be the logical approach.
Conclusion
References
- 1. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide synthase (E.C. 1.14.13.39) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity [mdpi.com]
- 7. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-NAME (eNOS Inhibitor) [sbsgenetech.com]
- 9. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. abcam.com [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
NS-2028: A Comparative Review of a Potent Soluble Guanylyl Cyclase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NS-2028, a potent and selective inhibitor of soluble guanylyl cyclase (sGC), with other relevant compounds. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.
Performance Comparison
This compound is frequently compared to 1H-[1][2][3]oxadiazolo[4,3,-a]quinoxalin-1-one (ODQ), another widely used sGC inhibitor. Both compounds share a similar mechanism of action, which is believed to involve the oxidation of the heme moiety on the sGC enzyme, rendering it unresponsive to nitric oxide (NO).[4][5] While ODQ has been more extensively used in vitro, this compound has demonstrated oral bioavailability and in vivo efficacy.[1]
The following tables summarize the inhibitory activity of this compound and its analogues from various studies.
Table 1: Inhibitory Activity of this compound
| Target | Condition | IC50 / Ki | Reference |
| Soluble Guanylyl Cyclase (purified from bovine lung) | Basal activity | IC50: 30 nM | [1][6] |
| Soluble Guanylyl Cyclase (purified from bovine lung) | NO-stimulated activity | IC50: 200 nM | [1][6] |
| Soluble Guanylyl Cyclase (purified from bovine lung) | - | Ki: 8 nM | [1] |
| S-nitrosoglutathione-enhanced sGC activity | Mouse cerebellum homogenates | IC50: 17 nM | [1][6] |
| Neuronal NO synthase-dependent sGC activation | Mouse cerebellum tissue slices | IC50: 20 nM | [1][6] |
| SIN-1-elicited cGMP formation | Human umbilical vein endothelial cells | IC50: 30 nM | [6][7] |
Table 2: Comparative Activity of this compound and its Analogues on SNP-Induced cGMP Formation
| Compound | Structural Modification | Relative Potency/Efficacy | Reference |
| This compound | - | Baseline | [5] |
| ODQ | - | Comparable to this compound (>80% inhibition at 0.1 µM) | [5] |
| Compound A | Expanded oxadiazolo ring | Less potent and less effective | [5] |
| Compound B | p-methoxyphenyl group at position 8 | As effective but less potent (43% inhibition at 0.1 µM) | [5] |
| Compound C | m-trifluoromethylphenyl group at position 8 | As effective and potent as this compound | [5] |
| Compound D | Expanded oxazin ring to a benzodiazepinone ring | Markedly reduced inhibitory activity | [5] |
| Compound E | Oxadiazolo ring converted to a triazolo ring | Devoid of any sGC inhibitory activity | [5] |
Signaling Pathways and Experimental Workflows
This compound has been instrumental in elucidating the role of the sGC/cGMP pathway in various physiological processes, notably in vascular endothelial growth factor (VEGF)-induced signaling.
VEGF signaling pathway inhibited by this compound.
The diagram above illustrates the signaling cascade initiated by VEGF. VEGF binds to its receptor, VEGFR2, leading to the activation of endothelial nitric oxide synthase (eNOS) and the production of NO.[8] NO then stimulates sGC to produce cyclic guanosine monophosphate (cGMP).[8] cGMP, in turn, activates p38 mitogen-activated protein kinase (MAPK), which promotes endothelial cell migration and angiogenesis.[8] this compound specifically inhibits sGC, thereby blocking the downstream effects of VEGF on cell migration and angiogenesis.[1][8]
General experimental workflow for studying this compound effects.
Experimental Protocols
The following are summaries of key experimental methodologies used in the cited studies to evaluate the effects of this compound.
In Vitro Endothelial Cell Migration and Sprouting Assays
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with this compound (e.g., 10 μM) or a vehicle control for a specified period (e.g., 30 minutes) before being stimulated with VEGF (e.g., 20 ng/ml).[1]
-
Migration Assay (Boyden Chamber): The migratory response of HUVECs is assessed using a Boyden chamber assay. Cells that migrate through a porous membrane towards a chemoattractant (VEGF) are stained and counted.
-
Sprouting Assay: HUVEC spheroids are embedded in a collagen gel. The formation of capillary-like sprouts in response to VEGF, with or without this compound, is observed and quantified.
-
Western Blot Analysis: To investigate the signaling pathway, cell lysates are collected after treatment and stimulation. Western blotting is performed to detect the phosphorylation status of key proteins like p38 MAPK.[1]
In Vivo Rabbit Cornea Angiogenesis Assay
-
Animal Model: New Zealand White albino rabbits are used for this assay.[1]
-
Treatment: this compound is administered orally by dissolving it in the drinking water (e.g., 1 g/l) for a period of time (e.g., 8 days) prior to the implantation of a VEGF-containing pellet.[1]
-
Pellet Implantation: A pellet containing VEGF is surgically implanted into the avascular cornea of the rabbit eye.
-
Evaluation: The growth of new blood vessels from the limbus into the cornea is observed and quantified over several days using a stereomicroscope. The angiogenic response is typically scored based on the extent of vessel growth.[1]
Measurement of cGMP Levels
-
Cell Treatment: Endothelial cells are pre-treated with various concentrations of this compound before stimulation with an sGC activator like VEGF.
-
Cell Lysis and Extraction: After stimulation, the cells are lysed, and intracellular cGMP is extracted.
-
Quantification: cGMP levels in the cell extracts are measured using a commercially available enzyme immunoassay (EIA) kit.
Specificity of this compound
Studies have demonstrated the high specificity of this compound for the NO-sGC pathway.
-
This compound did not affect the vasorelaxant responses to agents that act independently of the NO/cGMP pathway, such as:
-
Furthermore, this compound did not inhibit angiogenesis induced by basic fibroblast growth factor (bFGF), indicating its selectivity for the VEGF-driven pathway.[1]
References
- 1. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 MAP kinase activation by vascular endothelial growth factor mediates actin reorganization and cell migration in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 MAPK as a negative regulator of VEGF/VEGFR2 signaling pathway in serum deprived human SK-N-SH neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Mechanism and Impact of NS 2028 on Soluble Guanylyl Cyclase Inhibition [synapse.patsnap.com]
- 5. Synthesis and characterization of this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The soluble guanylyl cyclase inhibitor this compound reduces vascular endothelial growth factor-induced angiogenesis and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of NS-2028
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the proper disposal of NS-2028, a potent soluble guanylyl cyclase (sGC) inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and environmental compliance. As no specific Safety Data Sheet (SDS) with disposal instructions for this compound was publicly available, the following procedures are based on established best practices for the disposal of halogenated organic compounds.
I. Understanding the Chemical Profile of this compound
This compound, with the chemical name 8-Bromo-1H,4H-[1][2]oxadiazolo[3,4-c][1][3]benzoxazin-1-one, is a brominated heterocyclic organic compound. Due to the presence of bromine, it is classified as a halogenated organic compound and must be treated as hazardous waste.[1] Improper disposal poses a significant risk to both human health and the environment.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 8-Bromo-1H,4H-[1][2][3]oxadiazolo[3,4-c][1][3]benzoxazin-1-one |
| Molecular Formula | C₉H₅BrN₂O₃ |
| Molecular Weight | 269.05 g/mol |
| Appearance | Solid |
| Melting Point | 162 to 166 °C[4] |
| CAS Number | 204326-43-2 |
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety Goggles: To protect eyes from potential splashes.
-
Laboratory Coat: To prevent skin and clothing contamination.
-
Nitrile Gloves: To avoid direct skin contact.
-
Closed-toe Shoes: To protect feet from spills.
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
-
Waste Segregation:
-
Liquid Waste: All solutions containing this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[1][2]
-
Solid Waste: Any solid this compound, as well as contaminated consumables (e.g., gloves, pipette tips, weighing paper), must be placed in a separate, clearly labeled "Solid Halogenated Organic Waste" container.
-
-
Container Management:
-
Use containers that are compatible with halogenated organic waste.
-
Ensure waste containers are kept tightly sealed when not in use.[1]
-
Do not fill containers beyond 90% capacity to allow for vapor expansion.[1]
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name (this compound), and the primary hazard (Toxic, Halogenated).
-
-
Decontamination of Glassware:
-
Glassware that has been in contact with this compound must be decontaminated.
-
Rinse the glassware at least twice with a suitable organic solvent (e.g., acetone, ethanol).
-
The first two rinsates must be collected and disposed of as "Halogenated Organic Waste."[1]
-
A third rinse with a non-halogenated solvent can be collected as non-halogenated waste.
-
-
Storage and Collection:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6][7]
-
Crucially, do not pour any amount of this compound or its solutions down the drain. [1] This compound is not suitable for sewer disposal and can harm aquatic life and wastewater treatment systems.
IV. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. researchgate.net [researchgate.net]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 6. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
